2-(4-Hydroxyphenyl)-L-glycine-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1/i3D,4D |
InChI Key |
LJCWONGJFPCTTL-IUNUUPJVSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-(4-Hydroxyphenyl)-L-glycine-d2 (CAS: 1213379-02-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxyphenyl)-L-glycine-d2 is the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] As a stable isotope-labeled compound, its primary application lies in its use as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for precise quantification in complex biological matrices during drug development and metabolic studies.[1][2][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug candidates, making such labeled compounds valuable tools in pharmaceutical research.[1][2][5]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1213379-02-2 | [1][3][5] |
| Molecular Formula | C₈H₇D₂NO₃ | [1][3][5] |
| Molecular Weight | 169.17 g/mol | [1][3][5] |
| SMILES | OC(--INVALID-LINK--N)=O | [1][3] |
Synthesis
A representative synthesis of the L-enantiomer is described as follows:
Protocol: Synthesis of L-2-(4-hydroxyphenyl)glycine [6]
-
A mixture of DL-2-(4-hydroxyphenyl)glycine and d-3-bromo-2-oxo-10-bornanesulfonic acid is prepared in hot 99% ethanol (B145695) and subsequently filtered.
-
The filtrate is concentrated under reduced pressure.
-
Chloroform (B151607) is added to the concentrated solution, followed by seeding with an authentic specimen of the d-3-bromo-2-oxo-10-bornanesulfonic acid salt of L-2-(4-hydroxyphenyl)glycine.
-
The solution is allowed to stand at room temperature for 2 hours to facilitate precipitation.
-
The resulting crystals are collected by filtration, washed with a mixture of ethanol and chloroform, and dried under reduced pressure.
-
Recrystallization from a mixture of ethanol and chloroform is performed to yield the pure solvate of the d-3-bromo-2-oxo-10-bornanesulfonic acid salt of L-2-(4-hydroxyphenyl)glycine.
To synthesize the d2-labeled compound, one would need to employ deuterated precursors in a suitable synthetic scheme.
Analytical Methodologies
The purity and identity of this compound are typically assessed using chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of related compounds like N-(4-Hydroxyphenyl)glycine.[7]
Protocol: Representative HPLC Analysis [7]
-
Column: Reverse-phase C18 column with low silanol (B1196071) activity.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water with an acid modifier such as phosphoric acid. For mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of phosphoric acid.
-
Detection: UV or Mass Spectrometry.
The following diagram illustrates a general workflow for the quality control analysis of a stable isotope-labeled compound like this compound.
Caption: General workflow for the quality control analysis of this compound.
Applications in Drug Development
The primary utility of this compound is as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies. When a drug candidate is administered, the deuterated standard is co-administered or added to biological samples (e.g., plasma, urine) at a known concentration. Due to its nearly identical chemical properties to the non-labeled drug, it behaves similarly during sample extraction and analysis but is distinguishable by its mass in a mass spectrometer. This allows for accurate quantification of the drug candidate, correcting for any sample loss during processing.
The following diagram illustrates the use of a stable isotope-labeled compound as an internal standard in a typical pharmacokinetic study.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Potential Biological Relevance and Signaling Pathways
While this compound is primarily used as an analytical standard, its non-deuterated parent molecule is a non-proteinogenic amino acid.[8][9] Such amino acids can sometimes interact with biological systems. For instance, the parent compound, 4-hydroxyphenylglycine, is a crucial component of certain peptide antibiotics like vancomycin.[10]
There is no direct evidence linking 2-(4-Hydroxyphenyl)-L-glycine to specific signaling pathways. However, as an amino acid derivative, it could hypothetically interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), or be transported into cells via amino acid transporters. Such an interaction could, in theory, initiate a signaling cascade. For example, dopamine (B1211576) receptors like the D2 receptor are GPCRs that modulate adenylyl cyclase activity upon ligand binding.[11]
The following diagram represents a hypothetical signaling pathway that could be initiated by a ligand binding to a GPCR. This is a generalized representation and is not based on experimental data for this compound.
Caption: Hypothetical GPCR signaling pathway for an amino acid derivative ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(4-Hydroxyphenyl)-L-glycine-d2_product_DataBase_PeptideDB [peptidedb.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 5. This compound-产品信息-Felix [felixbio.cn]
- 6. prepchem.com [prepchem.com]
- 7. N-(4-Hydroxyphenyl)glycine | 122-87-2 | Benchchem [benchchem.com]
- 8. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of Deuterated 2-(4-Hydroxyphenyl)-L-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterated 2-(4-hydroxyphenyl)-L-glycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its incorporation into complex molecules, such as the glycopeptide antibiotic vancomycin (B549263), makes it a crucial component for studying drug mechanisms and improving therapeutic properties. This document outlines synthetic strategies, detailed experimental protocols, and relevant biosynthetic pathways.
Introduction
2-(4-hydroxyphenyl)-L-glycine (HPG) is a key structural component of vancomycin-class antibiotics.[1][2] The selective incorporation of deuterium (B1214612) into HPG can offer several advantages, including:
-
Enhanced Pharmacokinetic Properties: Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes and increasing the drug's half-life.
-
Mechanistic Studies: Deuterium-labeled compounds serve as valuable probes in metabolic and pharmacokinetic studies, allowing for precise tracking and quantification.
-
Spectroscopic Analysis: Isotopically labeled amino acids are instrumental in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for detailed structural and functional studies of proteins and peptides.[3]
This guide focuses on two primary strategies for the synthesis of deuterated 2-(4-hydroxyphenyl)-L-glycine: direct hydrogen-deuterium (H/D) exchange on the pre-formed amino acid and a multi-step synthesis commencing with a deuterated precursor.
Synthetic Strategies and Experimental Protocols
Two viable pathways for the synthesis of deuterated 2-(4-hydroxyphenyl)-L-glycine are presented below.
Strategy 1: Direct Catalytic H/D Exchange of 2-(4-Hydroxyphenyl)-L-glycine
This approach involves the direct exchange of hydrogen atoms on the aromatic ring of 2-(4-hydroxyphenyl)-L-glycine with deuterium from a deuterium source, typically deuterium oxide (D₂O), facilitated by a metal catalyst.
Experimental Protocol: Platinum-Catalyzed H/D Exchange
This protocol is adapted from established methods for the deuteration of aromatic amino acids.[3][4]
-
Preparation: In a high-pressure reaction vessel, add 2-(4-hydroxyphenyl)-L-glycine (1.0 g, 5.98 mmol) and 10% Platinum on Carbon (Pt/C) catalyst (10% w/w, 0.1 g).
-
Deuterium Source: Add deuterium oxide (D₂O, 20 mL) to the vessel.
-
Reaction Conditions: Seal the vessel and heat to 150-200°C with continuous stirring for 24-48 hours. The optimal temperature and time may require adjustment to maximize deuteration and minimize decomposition.
-
Work-up: After cooling to room temperature, the catalyst is removed by filtration through Celite. The filtrate is then evaporated under reduced pressure to yield the crude deuterated product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as D₂O/ethanol, to yield deuterated 2-(4-hydroxyphenyl)-L-glycine.
Expected Outcome: This method is expected to yield 2-(4-hydroxyphenyl-2,3,5,6-d₄)-L-glycine with high isotopic purity. The α-hydrogen may also undergo some exchange.
Strategy 2: Synthesis from Deuterated Phenol (B47542)
This strategy involves the initial deuteration of phenol, followed by its use in a synthetic route to construct the target amino acid.
Step 1: Deuteration of Phenol
Experimental Protocol: Acid-Catalyzed Deuteration of Phenol
This protocol is based on the High Temperature/Dilute Acid (HTDA) method.[5]
-
Reaction Mixture: In a sealed reaction vessel, combine phenol (10.0 g, 106 mmol) with a solution of deuterated sulfuric acid (D₂SO₄) in D₂O (10% v/v, 50 mL).
-
Reaction Conditions: Heat the mixture to 250°C for 24 hours.
-
Work-up: After cooling, the reaction mixture is neutralized with a suitable base (e.g., Na₂CO₃). The deuterated phenol is then extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous MgSO₄, and the solvent removed under reduced pressure.
-
Purification: The resulting phenol-d₆ can be purified by distillation.
Step 2: Synthesis of Deuterated 2-(4-Hydroxyphenyl)-L-glycine
The synthesis from deuterated phenol can proceed via a multi-step process involving the introduction of the glycine (B1666218) moiety. One common method is the Strecker synthesis or a variation thereof. A more direct approach involves the reaction of deuterated phenol with glyoxylic acid and an ammonia (B1221849) source.
Experimental Protocol: Synthesis from Phenol-d₅, Glyoxylic Acid, and Sulfamic Acid
-
Reaction Setup: In a reaction flask, dissolve phenol-d₅ (9.9 g, 0.1 mol) and glyoxylic acid (7.4 g, 0.1 mol) in water (100 mL).
-
Addition of Amino Group Donor: Add sulfamic acid (9.7 g, 0.1 mol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) to precipitate the product. The precipitate is then filtered, washed with cold water, and dried to yield deuterated 2-(4-hydroxyphenyl)-L-glycine. Further purification can be achieved by recrystallization.
Quantitative Data
The following tables summarize typical quantitative data for the deuteration of relevant compounds based on the literature.
Table 1: Isotopic Purity from Catalytic H/D Exchange of Aromatic Amino Acids
| Amino Acid | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Purity (%) | Reference |
| Tyrosine | Pt/C | D₂O | 140-170 | 24 | >90 | [6] |
| Phenylalanine | Pt/C | D₂O | 200 | 24 | ~80 | [6] |
Table 2: Deuteration Levels of Phenol using the HTDA Method
| Position | Deuterium Incorporation | Reference |
| Ortho/Para | High | [5] |
| Meta | Moderate | [5] |
| Hydroxyl | Complete | [5] |
Biosynthetic Pathway of 2-(4-Hydroxyphenyl)-L-glycine
2-(4-hydroxyphenyl)-L-glycine is a non-proteinogenic amino acid synthesized from the shikimic acid pathway.[1][2] It is a crucial precursor in the biosynthesis of vancomycin-group antibiotics. The following diagram illustrates its formation and subsequent incorporation into the vancomycin backbone.
References
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
Physicochemical Properties of Isotope-Labeled Hydroxyphenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of hydroxyphenylglycine, with a special focus on the implications of isotopic labeling. While experimental data on isotope-labeled variants is scarce, this document compiles the available data for the unlabeled compound and offers detailed experimental protocols for the characterization of its labeled analogues. Isotope-labeled compounds are crucial tools in drug development, particularly for metabolism, pharmacokinetic, and mechanistic studies.[1][2] Understanding their fundamental physicochemical properties is essential for their effective application.
Introduction to Isotope-Labeled Hydroxyphenylglycine
Hydroxyphenylglycine, particularly 4-hydroxyphenylglycine, is a non-proteogenic amino acid that serves as a key intermediate in the synthesis of various pharmaceuticals, including β-lactam antibiotics.[3][4] Isotopic labeling involves the substitution of one or more atoms of a molecule with their corresponding heavier, non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a different mass, allowing it to be traced and distinguished in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][5] It is generally accepted that this subtle change in mass does not significantly alter the fundamental physicochemical properties of the molecule.[5]
Data Presentation: Physicochemical Properties
Table 1: Solubility and Partition Coefficient of 4-Hydroxyphenylglycine
| Property | Value | Solvent/System | Method | Source |
| Water Solubility | 7.44 mg/mL | Water | ALOGPS (Computed) | [6] |
| Solubility | Slightly soluble | Water (Heated, Sonicated) | Experimental | [3][7] |
| Solubility | Very slightly soluble | DMSO (Heated) | Experimental | [3][7] |
| Solubility | Insoluble | Ether | Experimental | [3] |
| logP | -2.4 | Octanol-Water | ALOGPS (Computed) | [6] |
| logP | -1.8 | Octanol-Water | ChemAxon (Computed) | [6] |
| logP | -2.1 | Octanol-Water | XLogP3 (Computed) | [8] |
Table 2: Acid Dissociation Constant (pKa) of 4-Hydroxyphenylglycine
| Property | Value | Method | Source |
| pKa (Strongest Acidic) | 1.74 | ChemAxon (Computed) | [6][9] |
| pKa (Strongest Basic) | 8.57 | ChemAxon (Computed) | [6][9] |
| pKa | 2.15 ± 0.10 | Predicted | [3][7] |
Table 3: Melting Point of 4-Hydroxyphenylglycine
| Compound Form | Melting Point (°C) | Notes | Source |
| DL-4-Hydroxyphenylglycine | 229-230 | [3][7][8] | |
| D-4-Hydroxyphenylglycine | 240 | Decomposition | [3][10] |
| N-(4-Hydroxyphenyl)glycine | 244 | Decomposition | [11][12] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of isotope-labeled hydroxyphenylglycine. These protocols are based on standard laboratory procedures.
Determination of Aqueous Solubility
This protocol describes a standard shake-flask method for determining the aqueous solubility of an amino acid.
Materials:
-
Isotope-labeled hydroxyphenylglycine
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the isotope-labeled hydroxyphenylglycine to a known volume of deionized water in a sealed container.
-
Place the container in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, take samples to monitor when the concentration of the dissolved compound becomes constant.
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solids.
-
Quantify the concentration of the dissolved isotope-labeled hydroxyphenylglycine in the filtrate using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of the compound to determine the concentration of the saturated solution.
-
The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of the Octanol-Water Partition Coefficient (logP)
This protocol outlines the shake-flask method for determining the logP value, a measure of a compound's lipophilicity.[1][2]
Materials:
-
Isotope-labeled hydroxyphenylglycine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Mechanical shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water together for 24 hours and then allowing the phases to separate.
-
Accurately weigh a small amount of the isotope-labeled hydroxyphenylglycine and dissolve it in either the water-saturated n-octanol or the octanol-saturated water, depending on its expected solubility.
-
Add a known volume of this solution to a separatory funnel.
-
Add a known volume of the other pre-saturated solvent to the separatory funnel. The volume ratio is typically adjusted based on the expected logP value.
-
Shake the funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of the Acid Dissociation Constant (pKa)
This protocol describes the potentiometric titration method for pKa determination.[13][14]
Materials:
-
Isotope-labeled hydroxyphenylglycine
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a sample of the isotope-labeled hydroxyphenylglycine and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution.
-
For an acidic pKa, titrate the solution with the standardized NaOH solution, adding small, precise volumes.
-
For a basic pKa, first, add an excess of standardized HCl to protonate the basic group, and then titrate with the standardized NaOH solution.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH versus the volume of titrant added.
-
The pKa value is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid or base has been neutralized. This corresponds to the inflection point in the first derivative of the titration curve.[15]
Determination of the Melting Point
This protocol details the use of a capillary melting point apparatus.[16][17][18]
Materials:
-
Isotope-labeled hydroxyphenylglycine (in a dry, powdered form)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the sample of isotope-labeled hydroxyphenylglycine is completely dry and finely powdered.
-
Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Invert the tube and tap it gently to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[17]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[17]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The melting point is reported as this temperature range.
Stability Studies
This protocol provides a general framework for an accelerated stability study.[19][20]
Materials:
-
Isotope-labeled hydroxyphenylglycine
-
Stability chambers with controlled temperature and humidity
-
Suitable containers for the sample
-
HPLC system for purity and degradation product analysis
Procedure:
-
Place accurately weighed samples of the isotope-labeled hydroxyphenylglycine into suitable, sealed containers.
-
Store the containers in stability chambers under accelerated conditions (e.g., 40 °C / 75% relative humidity).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.
-
Analyze the sample for purity and the presence of any degradation products using a validated, stability-indicating HPLC method.
-
Compare the results to the initial sample (time 0) to assess the stability of the compound under the tested conditions.
-
Forced degradation studies can also be performed by exposing the compound to more extreme conditions (e.g., strong acid, strong base, oxidation, light) to identify potential degradation pathways.[20]
Mandatory Visualization
The following diagrams illustrate key workflows in the study of isotope-labeled hydroxyphenylglycine.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cas 938-97-6,DL-4-HYDROXYPHENYLGLYCINE | lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenylglycine (HMDB0244973) [hmdb.ca]
- 10. 4-Hydroxy- D -phenylglycine = 98 22818-40-2 [sigmaaldrich.com]
- 11. N-(4-ヒドロキシフェニル)グリシン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 16. nsmn1.uh.edu [nsmn1.uh.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. westlab.com [westlab.com]
- 19. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. Accelerated stability and forced degradation [alphalyse.com]
2-(4-Hydroxyphenyl)-L-glycine-d2 molecular weight and formula
A Technical Guide to 2-(4-Hydroxyphenyl)-L-glycine-d2
This document provides a comprehensive overview of the chemical properties, applications, and relevant experimental workflows for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Compound Data
This compound is the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] The incorporation of stable heavy isotopes is primarily for use as tracers in quantitative analysis.[1][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1][2][3]
| Property | Data | Citations |
| Molecular Weight | 169.17 g/mol | [1][2][3] |
| Chemical Formula | C₈H₇D₂NO₃ | [1][2][3] |
| CAS Number | 1213379-02-2 | [1][2] |
Primary Applications
Due to its isotopic labeling, the primary applications of this compound are in analytical chemistry:
-
Internal Standard: It serves as an ideal internal standard for quantitative analysis of 2-(4-Hydroxyphenyl)-L-glycine in biological matrices using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Tracer Studies: It can be used as a tracer to study the metabolic fate and pharmacokinetic profiles of 2-(4-Hydroxyphenyl)-L-glycine and related compounds.[1]
Experimental Protocols
While specific synthesis protocols for the deuterated compound are proprietary, the following sections detail relevant methodologies for the non-deuterated parent compound and the application of the deuterated standard in quantitative analysis.
Reference Synthesis of Non-Deuterated 2-(4-Hydroxyphenyl)glycine
This protocol describes a method for synthesizing the non-labeled parent compound, 2-(4-hydroxyphenyl)glycine.
-
Formation of N-carbamoyl-2-(4-hydroxyphenyl)glycine:
-
An initial reaction mixture is prepared and centrifuged. The resulting supernatant is lyophilized (freeze-dried).[4]
-
The residue is extracted with ethanol (B145695).[4]
-
After filtering insoluble materials, ethyl acetate (B1210297) is added to the ethanol solution (2:1 weight ratio of ethyl acetate to ethanol).[4]
-
Approximately 1.5 equivalents of dicyclohexylamine (B1670486) are added, leading to the precipitation of the dicyclohexylamine salt of N-carbamoyl-2-(4-hydroxyphenyl)glycine.[4]
-
-
Conversion to 2-(4-hydroxyphenyl)glycine:
-
The white precipitate is isolated and reacted with 1.1 equivalents of sodium nitrite (B80452) in an aqueous medium.[4]
-
The reaction is conducted under acidic conditions using hydrochloric acid at room temperature for one hour.[4]
-
-
Purification:
-
The reaction mixture is passed through a column containing a strongly acidic cation exchange resin (e.g., Amberlite IR-120B, H-type) to adsorb the final product.[4]
-
The product is then eluted from the resin using 1.5 N ammonium (B1175870) hydroxide (B78521) (NH₄OH).[4]
-
Crystalline 2-(4-hydroxyphenyl)glycine is isolated by concentrating the eluate under reduced pressure.[4]
-
Use as an Internal Standard in LC-MS/MS Quantitative Analysis
This protocol outlines a typical workflow for using this compound as an internal standard (IS) to quantify the non-labeled analyte in a sample (e.g., plasma).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte (2-(4-Hydroxyphenyl)-L-glycine) at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of the internal standard (this compound) at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Curve and Quality Control Samples:
-
Generate a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with known concentrations of the analyte.
-
Add a fixed concentration of the internal standard (IS) to each calibration standard.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of the unknown sample, add the same fixed amount of the internal standard solution.
-
Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile (B52724) or solid-phase extraction) to remove interferences.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QC samples onto an appropriate Liquid Chromatography (LC) column (e.g., C18) for separation.
-
Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Define specific MRM transitions (precursor ion → product ion) for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Visualizations
The following diagrams illustrate the workflows described in the protocols section.
Caption: Workflow for the synthesis of 2-(4-hydroxyphenyl)glycine.
Caption: Workflow for quantitative analysis using an internal standard (IS).
References
Stability and Storage of 2-(4-Hydroxyphenyl)-L-glycine-d2: A Technical Guide
Disclaimer: Publicly available, in-depth stability and storage data specifically for 2-(4-Hydroxyphenyl)-L-glycine-d2 is limited. This guide is based on the known properties of its non-deuterated analog, 2-(4-Hydroxyphenyl)-L-glycine, and established best practices for the handling and storage of deuterated compounds.
Introduction
2-(4-Hydroxyphenyl)-L-glycine is a non-proteinogenic amino acid that serves as a crucial component in the synthesis of various pharmaceuticals, including β-lactam antibiotics.[1] Its deuterated analog, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical methods. The substitution of hydrogen with deuterium (B1214612) can alter a molecule's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage.[2] Maintaining the chemical and isotopic integrity of this compound is paramount for its intended applications. This guide provides a comprehensive overview of recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Recommended Storage and Handling
To ensure the long-term stability and isotopic purity of this compound, the following storage and handling procedures are recommended:
-
Temperature: For long-term storage, it is advisable to store the compound at -20°C. For short-term storage, refrigeration at 2-8°C is generally sufficient.[2] The non-deuterated analog is typically stored in a dry, cool, and well-ventilated place.[3][4]
-
Atmosphere: Deuterated compounds, particularly those with exchangeable protons, are susceptible to isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture.[2][5] Therefore, it is critical to handle and store this compound under a dry, inert atmosphere such as nitrogen or argon.[2][6]
-
Light: The compound should be protected from light to prevent photolytic degradation.[5] Storage in amber vials or in the dark is recommended.[5]
-
Containers: Use tightly sealed containers to prevent exposure to moisture and air.[4][5] For high-purity standards, single-use ampoules are ideal for minimizing the risk of contamination.[2][5] All glassware should be thoroughly dried before use.
Potential Degradation Pathways
The chemical structure of 2-(4-Hydroxyphenyl)-L-glycine suggests several potential degradation pathways that could affect its stability:
-
Oxidation: The phenol (B47542) group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light. Glycine residues in peptides are also known to be susceptible to oxidation, leading to the formation of radicals that can destabilize the molecule.[7]
-
Decarboxylation: Like many amino acids, 2-(4-Hydroxyphenyl)-L-glycine can undergo decarboxylation, especially at elevated temperatures, leading to the loss of carbon dioxide and the formation of the corresponding amine.
-
Deamination: The amino group can be lost through deamination reactions, particularly under certain pH and temperature conditions.
-
Dimerization and Polymerization: Under certain conditions, amino acids can undergo self-condensation to form dimers (diketopiperazines) and larger polymers.
Stability Testing and Analytical Methods
A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound.
4.1. Experimental Protocols
A typical stability study involves subjecting the compound to a range of environmental conditions and monitoring its purity and degradation over time.
Forced Degradation Study Protocol:
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC.
Long-Term and Accelerated Stability Study Protocol:
-
Objective: To determine the shelf-life of the compound under recommended and accelerated storage conditions.
-
Methodology:
-
Store samples of the compound under the following conditions:
-
Long-Term: 2-8°C/ambient humidity.
-
Accelerated: 25°C/60% RH and 40°C/75% RH.
-
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and analyze for purity and degradation products.
4.2. Analytical Method
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity and stability of pharmaceutical compounds and is suitable for 2-(4-Hydroxyphenyl)-L-glycine.[1]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance (e.g., 280 nm).
-
Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative data from stability studies should be summarized in a clear and organized manner to facilitate analysis and comparison.
Table 1: Example Stability Data Summary for this compound
| Storage Condition | Time Point (Months) | Purity (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |
| 2-8°C | 0 | 99.8 | <0.05 | <0.05 | 0.2 |
| 3 | 99.7 | 0.05 | <0.05 | 0.3 | |
| 6 | 99.7 | 0.06 | 0.05 | 0.3 | |
| 12 | 99.6 | 0.08 | 0.06 | 0.4 | |
| 25°C/60% RH | 0 | 99.8 | <0.05 | <0.05 | 0.2 |
| 3 | 99.5 | 0.1 | 0.08 | 0.5 | |
| 6 | 99.2 | 0.2 | 0.15 | 0.8 | |
| 40°C/75% RH | 0 | 99.8 | <0.05 | <0.05 | 0.2 |
| 3 | 98.9 | 0.4 | 0.2 | 1.1 | |
| 6 | 98.0 | 0.8 | 0.5 | 2.0 |
Visualizations
Diagram 1: General Workflow for Stability Assessment
Caption: A generalized workflow for conducting a stability study of a pharmaceutical compound.
Diagram 2: Factors Influencing Stability
Caption: Key environmental factors and their influence on the potential degradation pathways of the compound.
References
The Biological Nexus of 2-(4-hydroxyphenyl)glycine and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological significance of 2-(4-hydroxyphenyl)glycine (HPG), a non-proteinogenic amino acid integral to the structure of vital glycopeptide antibiotics. The document elucidates the biosynthetic pathway of HPG, detailing the enzymatic reactions and metabolic intermediates. Furthermore, it explores the emerging role of HPG derivatives in cell signaling, particularly as ligands for the orphan G protein-coupled receptor GPR88. While the catabolism of HPG in mammalian systems remains largely uncharted, this guide presents available data and discusses the compound's classification within the human exposome. Detailed experimental protocols for the study of HPG and its related enzymes are provided, alongside quantitative data to support further research and development in this area.
Introduction
2-(4-hydroxyphenyl)glycine (HPG) is an aromatic, non-proteinogenic alpha-amino acid.[1][2] Its biological importance stems primarily from its role as a key structural component of glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin.[3][4] In these complex natural products, HPG residues are crucial for the unique three-dimensional structure that enables their potent antimicrobial activity.[4] HPG exists in both D- and L-enantiomeric forms, both of which are found in various bioactive compounds.[3] Beyond its structural role in antibiotics, recent research has highlighted the potential for HPG derivatives to act as signaling molecules, opening new avenues for therapeutic exploration. This guide will delve into the known biological roles of HPG and its metabolites, from its biosynthesis to its interactions with cellular signaling pathways.
Biosynthesis of 2-(4-hydroxyphenyl)glycine
The biosynthesis of L-HPG is best characterized in bacteria and originates from the shikimic acid pathway, a common route for the synthesis of aromatic amino acids. The pathway branches off from the intermediate prephenate and involves a series of four enzymatic steps to produce L-HPG.[3][4]
The key metabolites in this pathway are:
-
Prephenate: A key intermediate in the shikimic acid pathway.
-
4-Hydroxyphenylpyruvate (HPP): Formed from the aromatization of prephenate.
-
4-Hydroxymandelate (B1240059) (HMA): A central intermediate synthesized from HPP.[5]
-
4-Hydroxybenzoylformate (4-HBF): The immediate keto-acid precursor to HPG.
-
L-2-(4-hydroxyphenyl)glycine (L-HPG): The final amino acid product.
The enzymatic cascade is as follows:
-
Prephenate Dehydrogenase (PDH): This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate.
-
4-Hydroxymandelate Synthase (HmaS): An iron-dependent dioxygenase that converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[6]
-
4-Hydroxymandelate Oxidase (Hmo): A flavin-dependent oxidase that catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxybenzoylformate.[7]
-
4-Hydroxyphenylglycine Transaminase (HpgT): This enzyme facilitates the final step, a transamination reaction that converts 4-hydroxybenzoylformate to L-HPG, often utilizing L-tyrosine as the amino donor.[4]
Biosynthetic pathway of L-2-(4-hydroxyphenyl)glycine.
Metabolism and Catabolism
While the biosynthesis of HPG in microorganisms is well-documented, its metabolic fate, particularly in mammals, is less clear. HPG is not considered a naturally occurring metabolite in humans and is categorized as part of the "exposome," meaning its presence in the body is due to external exposure, such as through diet or medication.[2][8]
There is limited information on specific catabolic pathways for HPG in mammals. General amino acid degradation pathways may be involved, but dedicated enzymes for HPG breakdown have not been identified.[9] In some bacteria, such as Pseudomonas putida, 4-hydroxymandelate oxidase is involved in the degradation of mandelate, a structurally related compound.[10] This suggests that similar enzymatic degradation of HPG metabolites could occur in certain microorganisms. The primary routes of glycine (B1666218) degradation in mammals are the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate (B1226380) by D-amino acid oxidase.[9] It is plausible that HPG, as a glycine derivative, could be a substrate for similar enzymatic systems, though this has not been definitively established.
Biological Roles and Signaling Pathways
Structural Component of Glycopeptide Antibiotics
The most well-established biological role of HPG is as a building block for glycopeptide antibiotics like vancomycin.[3] The rigid, cross-linked peptide backbone of these antibiotics, which is essential for their mechanism of action (inhibition of bacterial cell wall synthesis), is formed in part by HPG residues.[4]
GPR88 Signaling
Recent pharmacological studies have identified derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol as agonists for the orphan G protein-coupled receptor 88 (GPR88).[11] GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric conditions.[12]
GPR88 couples to Gαi/o proteins.[12][13] Agonist binding to GPR88 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This signaling cascade modulates neuronal excitability and has been shown to influence the signaling of other GPCRs, such as opioid receptors.[14]
GPR88 signaling cascade initiated by an HPG derivative agonist.
Potential Role in Neurotransmission
Given its structural similarity to glycine, a major neurotransmitter, there is speculation that HPG or its metabolites could interact with glycine or NMDA receptors. Glycine itself has a dual role in the central nervous system, acting as an inhibitory neurotransmitter by binding to strychnine-sensitive glycine receptors and as a co-agonist at NMDA receptors, where it potentiates excitatory neurotransmission.[15][16] To date, there is no direct evidence to confirm that HPG binds to or modulates these receptors. However, the potential for such interactions remains an area of interest for future research.
Quantitative Data
Quantitative data on the enzyme kinetics of HPG biosynthesis and the potency of its derivatives are crucial for understanding its biological activity and for drug development.
Table 1: Enzyme Kinetic Parameters for HPG Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |
| Hydroxymandelate Synthase (HmaS) | 4-Hydroxyphenylpyruvate | 59 (Kd) | 0.3 | 5.1 x 103 | Amycolatopsis orientalis | [13] |
| 4-Hydroxymandelate Oxidase (Hmo) | (S)-4-Hydroxymandelate | N/A | N/A | N/A | Amycolatopsis orientalis | Data not available |
| 4-Hydroxyphenylglycine Transaminase (HpgT) | 4-Hydroxybenzoylformate | N/A | N/A | N/A | Amycolatopsis orientalis | Data not available |
N/A: Data not available in the searched literature.
Table 2: In Vitro Potency of a 4-Hydroxyphenylglycinol Derivative as a GPR88 Agonist
| Compound | Assay | EC50 (nM) | Reference |
| Phenylglycinol Derivative (Compound 27) | GPR88 cAMP functional assay | 25 | [12] |
Table 3: Tissue Distribution of HPG and Metabolites
Experimental Protocols
Recombinant Production and Purification of 4-Hydroxymandelate Synthase (HmaS)
This protocol is a general guideline for the expression and purification of recombinant HmaS, which can be adapted based on the specific expression vector and host system used.
Workflow:
Workflow for recombinant HmaS purification.
Detailed Steps:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the HmaS gene, often with an affinity tag (e.g., His-tag) for purification.
-
Culture Growth: Inoculate a small volume of selective media with a single colony and grow overnight. Use this starter culture to inoculate a larger volume of media and grow to an optimal optical density (OD600 of 0.6-0.8).
-
Induction: Induce protein expression by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue to culture for a specified time at a reduced temperature (e.g., 16-20°C) to improve protein solubility.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or a French press.
-
Purification: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Wash the column extensively and elute the protein with a high concentration of an appropriate eluting agent (e.g., imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.
Enzymatic Assay for 4-Hydroxymandelate Oxidase (Hmo)
This assay measures the activity of Hmo by monitoring the production of one of its products.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), FAD, MnCl₂, and the substrate, (S)-4-hydroxymandelate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified Hmo enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction, for example, by adding an acid (e.g., HCl).
-
Product Quantification: Quantify the formation of the product, 4-hydroxybenzoylformate, or the consumption of the substrate, using High-Performance Liquid Chromatography (HPLC) with UV detection.
HPLC Quantification of 2-(4-hydroxyphenyl)glycine
This protocol outlines a general method for the quantification of HPG in biological samples.
Workflow:
General workflow for HPLC quantification of HPG.
Detailed Steps:
-
Sample Preparation: For biological samples like plasma or tissue homogenates, deproteinization is necessary. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to pellet the precipitated proteins.
-
Derivatization (Optional but Recommended): As HPG lacks a strong chromophore, pre-column derivatization can significantly enhance detection sensitivity. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) for fluorescence detection or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the derivatized HPG.
-
-
Quantification: Create a standard curve using known concentrations of HPG. The concentration of HPG in the sample can then be determined by comparing its peak area to the standard curve.
Conclusion and Future Directions
2-(4-hydroxyphenyl)glycine plays a definitive and critical role in the biosynthesis of glycopeptide antibiotics. The enzymatic pathway leading to its formation in bacteria is well-characterized, providing a foundation for synthetic biology approaches to produce novel antibiotics. The discovery of HPG derivatives as agonists for the GPR88 receptor has opened a new chapter in the biological relevance of this amino acid, suggesting its potential as a scaffold for the development of therapeutics targeting neurological and psychiatric disorders.
Significant gaps in our understanding remain, particularly concerning the metabolism and catabolism of HPG in mammals and its potential direct interactions with neurotransmitter systems. Future research should focus on:
-
Elucidating the metabolic fate of HPG in mammalian systems to understand its pharmacokinetics and potential toxicity.
-
Screening HPG and its metabolites for activity at glycine and NMDA receptors to explore its potential role in neurotransmission.
-
Conducting in vivo studies to validate the therapeutic potential of GPR88 agonists derived from HPG for central nervous system disorders.
A deeper understanding of the multifaceted biological roles of 2-(4-hydroxyphenyl)glycine and its metabolites will undoubtedly pave the way for innovative applications in medicine and biotechnology.
References
- 1. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenylglycine (HMDB0244973) [hmdb.ca]
- 3. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]
- 7. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for N-(4-Hydroxyphenyl)glycine (HMDB0255011) [hmdb.ca]
- 9. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EC 1.1.3.19 [iubmb.qmul.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 15. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for 2-(4-Hydroxyphenyl)-L-glycine-d2
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and drug development, the isotopic purity of deuterated compounds is a critical parameter that can significantly influence pharmacokinetic profiles, metabolic stability, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of the methodologies used to determine the isotopic purity of 2-(4-Hydroxyphenyl)-L-glycine-d2, a deuterated analog of a key building block in various bioactive molecules. This document outlines the synthesis, purification, and, most importantly, the analytical techniques employed to quantify its isotopic enrichment, offering a comprehensive resource for scientists working with stable isotope-labeled compounds.
Synthesis and Purification of this compound
The synthesis of this compound typically involves the introduction of deuterium (B1214612) at the α-carbon position. A plausible synthetic route starts from the non-deuterated precursor, 2-(4-Hydroxyphenyl)-L-glycine. The general approach involves a base-catalyzed exchange of the α-proton with deuterium from a deuterium source, such as deuterium oxide (D₂O). Subsequent purification is crucial to remove any unreacted starting material and other impurities.
A general workflow for the synthesis and purification is depicted below:
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-(4-Hydroxyphenyl)-L-glycine in a minimal amount of a suitable base (e.g., sodium hydroxide) in deuterium oxide (D₂O).
-
Deuterium Exchange: Stir the solution at an elevated temperature (e.g., 60-80 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of the α-proton with deuterium.
-
Neutralization: Carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to precipitate the deuterated amino acid.
-
Isolation: Collect the precipitate by filtration and wash with cold D₂O.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., D₂O/ethanol) to enhance purity.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Determination of Isotopic Purity
The determination of isotopic purity is a quantitative process to ascertain the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts.[1] High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for determining isotopic purity.[1] The liquid chromatography step separates the analyte from potential impurities, while the mass spectrometer measures the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation of isotopic species.[1]
Experimental Protocol: Isotopic Purity Determination by LC-MS
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).[1] Prepare a series of dilutions to establish a working concentration.
-
Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). Use a gradient elution method to achieve good separation of the analyte peak.
-
Mass Spectrometric Analysis: Direct the eluent from the HPLC to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire full scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of the analyte.
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) species.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100
-
The logical workflow for this process is illustrated below:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, provides valuable information about the isotopic enrichment at specific positions within the molecule.[2] In the case of this compound, the disappearance or significant reduction of the signal corresponding to the α-proton in the ¹H NMR spectrum is a direct indicator of successful deuteration.
Experimental Protocol: Isotopic Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d6).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient number of scans and a proper relaxation delay to obtain accurate integrals.
-
Data Analysis:
-
Identify the signal corresponding to the α-proton in the spectrum of the non-deuterated standard.
-
Integrate the residual signal of the α-proton in the spectrum of the deuterated sample.
-
Integrate a non-exchangeable proton signal (e.g., aromatic protons) as an internal reference.
-
Calculate the isotopic purity by comparing the integral of the residual α-proton signal to the integral of the reference signal.
-
Data Presentation
The quantitative data obtained from the analytical measurements should be summarized in a clear and concise manner.
Table 1: Representative LC-MS Data for Isotopic Purity of this compound
| Isotopic Species | Expected m/z | Observed Peak Area | Relative Abundance (%) |
| d0 (Unlabeled) | 168.0604 | 1,500 | 1.4 |
| d1 (Mono-deuterated) | 169.0667 | 3,500 | 3.3 |
| d2 (Di-deuterated) | 170.0730 | 100,000 | 95.3 |
| Isotopic Purity (d2) | 95.3% |
Table 2: Representative ¹H NMR Data for Isotopic Purity of this compound
| Proton | Chemical Shift (ppm) | Integral (Non-deuterated) | Integral (Deuterated Sample) | Isotopic Enrichment (%) |
| α-H | ~4.5 | 1.00 | 0.04 | 96.0 |
| Aromatic-H | 6.8 - 7.2 | 4.00 | 4.00 | - |
Conclusion
The determination of the isotopic purity of this compound is a multi-faceted process that requires careful synthesis, purification, and rigorous analytical characterization. The complementary use of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and reliable assessment of isotopic enrichment. The detailed protocols and data presentation formats outlined in this guide offer a robust framework for researchers and scientists to ensure the quality and consistency of their deuterated compounds, which is paramount for the integrity of subsequent research and development activities.
References
Commercial Sourcing and Technical Guide for 2-(4-Hydroxyphenyl)-L-glycine-d2
For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the commercial availability of 2-(4-Hydroxyphenyl)-L-glycine-d2, a deuterated analog of the non-proteinogenic amino acid. This compound is of significant interest for use as an internal standard in quantitative analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Commercial Suppliers
Identifying reliable commercial sources for specialized isotopic compounds is paramount. Based on current catalog information, the following suppliers have been identified as potential sources for this compound. It is important to note that while these suppliers list the product, detailed quantitative specifications are typically provided upon direct inquiry.
Table 1: Identified Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |
| MedChemExpress | This compound | HY-144359S | 1213379-02-2 | C₈H₇D₂NO₃ | 169.17 | Listed as a deuterium-labeled 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] |
| Felix Chemical | This compound | F743169 | 1213379-02-2 | C₈H₇D₂NO₃ | 169.17 | Described as the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[4] |
Table 2: Key Technical Data (Available Upon Request)
| Supplier | Purity | Isotopic Enrichment | Available Quantities | Price | Certificate of Analysis |
| MedChemExpress | Inquire | Inquire | 1 mg, 5 mg (other sizes may be available) | Inquire | Available |
| Felix Chemical | Inquire | Inquire | Inquire | Inquire | Available |
Experimental Applications and Protocols
The primary application for this compound is as an internal standard in bioanalytical and drug metabolism studies.[1] The incorporation of deuterium (B1214612) atoms results in a mass shift, allowing for its clear differentiation from the endogenous, non-labeled analyte in mass spectrometry-based assays. This is crucial for accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates.
General Experimental Protocol for Quantification using a Deuterated Internal Standard
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Similarly, prepare stock and working solutions of the non-labeled analyte (2-(4-Hydroxyphenyl)-L-glycine).
-
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., plasma), add a known amount of the this compound internal standard solution.
-
Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard. This will involve selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Workflow for Sourcing and Quality Control
The following diagram illustrates a logical workflow for a researcher to source and verify the quality of this compound for research purposes.
Conclusion
This compound is a valuable tool for researchers requiring precise quantification of its non-labeled counterpart. While commercial availability is limited to a few specialized suppliers, the compound can be sourced with proper inquiry. It is essential for researchers to perform their own quality control to verify the identity, purity, and isotopic enrichment of the compound to ensure the integrity of their experimental data. The general protocol and workflow provided in this guide offer a framework for the successful procurement and application of this deuterated internal standard.
References
Metabolic fate of deuterated amino acid tracers
An In-depth Technical Guide to the Metabolic Fate of Deuterated Amino Acid Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterated amino acids are indispensable tools in modern life sciences, providing profound insights into complex biological processes.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H), researchers can trace the metabolic journey of amino acids without significantly altering the biological system.[1][2] This isotopic labeling serves as a powerful lens to quantify protein turnover, elucidate complex metabolic networks, and enhance the pharmacokinetic profiles of therapeutic agents.[1][3] This technical guide delves into the core principles, applications, and methodologies underpinning the use of deuterated amino acid tracers, offering a comprehensive resource for professionals in research and drug development.
The fundamental advantage of using stable isotopes like deuterium lies in their safety for human studies, unlike radioactive isotopes.[4] This has opened up a wide range of applications in clinical and metabolic research.[5] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can readily distinguish deuterated molecules from their non-deuterated counterparts based on their mass difference or unique spectroscopic properties.[1][]
Core Principles of Deuterium Labeling
Stable Isotope Tracing
The core principle of a tracer is to introduce a labeled molecule into a system to follow its path and measure the rates of metabolic processes.[4] Deuterated amino acids are chemically almost identical to their natural counterparts and participate in the same biochemical reactions.[] When a deuterated amino acid is introduced, it mixes with the endogenous pool of that amino acid. By measuring the rate of its incorporation into newly synthesized proteins or its conversion into other metabolites, researchers can calculate kinetic rates of these processes in vivo.[1][7]
The Kinetic Isotope Effect (KIE)
A key physicochemical consequence of substituting hydrogen with deuterium is the formation of a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1][8] This difference in bond strength can lead to a slower rate for chemical reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] While this effect is a critical consideration and a tool in itself, particularly in drug development to slow metabolic degradation, for many tracer applications where the label is not at a site of bond cleavage, the biological behavior of the deuterated amino acid is considered identical to the unlabeled version.[1][9]
Key Applications
Quantification of Protein Synthesis and Turnover
A primary application of deuterated amino acid tracers is the measurement of protein synthesis rates in various tissues.[10][11] Skeletal muscle, for instance, is in a constant state of turnover, with synthesis and breakdown rates ranging from 1-2% per day.[11] By administering a deuterated amino acid and subsequently measuring its incorporation into tissue proteins over time, a fractional synthesis rate (FSR) can be determined.
Two main approaches are commonly used:
-
Direct Infusion of Deuterated Amino Acids: Tracers like deuterated phenylalanine or leucine (B10760876) are infused intravenously.[5][12] Muscle biopsies or blood samples are taken at different time points to measure the enrichment of the tracer in the free amino acid pool (precursor) and the protein-bound pool (product).[4][12]
-
Deuterated Water (D₂O) Labeling: Ingestion of heavy water (D₂O) leads to the enrichment of the body's water pool with deuterium.[10] Deuterium atoms are then incorporated into non-essential amino acids, such as alanine (B10760859), primarily through transamination reactions.[11][13] This endogenously synthesized deuterated alanine then serves as a tracer for de novo protein synthesis.[10] The D₂O method is particularly advantageous for measuring protein synthesis rates over longer periods (days to weeks) under free-living conditions.[10][11]
Tracing Metabolic Pathways
Deuterated amino acids are excellent tools for mapping metabolic pathways in vivo and in vitro.[1] By tracking the appearance of the deuterium label in downstream metabolites, researchers can confirm metabolic connections and discover novel pathways.[14]
A classic example is the use of deuterated phenylalanine to study its conversion to tyrosine.[15][16] Early studies using this method provided key evidence for this metabolic link and helped in understanding disorders like phenylketonuria (PKU), where this conversion is impaired.[15] More advanced metabolomics approaches combine stable isotope tracing with high-resolution mass spectrometry to provide a global view of the cellular fate of precursor metabolites, enabling the simultaneous detection and label quantification of hundreds of molecules.[14]
Applications in Drug Development
In pharmaceutical research, deuterated compounds are used to study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of drugs.[8][9] By administering a deuterated version of a drug, its metabolic fate can be tracked with high precision using mass spectrometry.[9] Furthermore, the strategic placement of deuterium at sites of metabolic attack can slow down drug clearance due to the KIE, potentially improving a drug's half-life and efficacy.[1][8]
Methodologies and Experimental Protocols
General Experimental Workflow
The workflow for a metabolic tracer study is a multi-step process that requires careful planning and execution. It begins with the administration of the deuterated tracer, followed by sample collection at specific time points, and concludes with sample processing and analysis to measure isotopic enrichment.
Protocol: In Vivo Muscle Protein Synthesis Measurement with D₂O
This protocol provides a general methodology for measuring long-term muscle protein synthesis rates in humans.[10][11]
-
Baseline Sample Collection: Before tracer administration, collect a baseline blood sample and a muscle biopsy from a relevant muscle (e.g., vastus lateralis).[12]
-
D₂O Administration: Provide an oral priming dose of 70% D₂O to rapidly enrich the body water pool. The volume is calculated based on the subject's body weight. Following the prime, subjects consume daily doses of D₂O to maintain a steady-state enrichment of the body water.[11]
-
Enrichment Monitoring: Collect periodic saliva or blood samples to monitor the body water deuterium enrichment over the study period.
-
Final Sample Collection: At the end of the study period (e.g., after 1-2 weeks), collect a final blood sample and a second muscle biopsy.[10]
-
Sample Processing:
-
Body Water Enrichment: Determine the deuterium enrichment in plasma or saliva water using isotope ratio mass spectrometry (IRMS) or other suitable methods.
-
Muscle Tissue: Homogenize the muscle tissue and hydrolyze the protein fraction to release individual amino acids.[12] Isolate the amino acid of interest, typically alanine.[13]
-
-
Analytical Measurement: Measure the deuterium enrichment of protein-bound alanine using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]
-
Calculation: Calculate the fractional synthesis rate (FSR) of muscle protein using the increase in protein-bound alanine enrichment over time and the average body water enrichment as the precursor pool.
Protocol: In Vitro Cell Culture Labeling
This protocol outlines a method for tracing metabolic pathways in cultured cells.[13][18]
-
Cell Culture: Grow cells to the desired confluency in standard culture medium.
-
Medium Exchange: Replace the standard medium with a specially formulated medium containing a known enrichment of a deuterated amino acid (e.g., d8-Valine) or D₂O.[1][13] If using D₂O, ensure it is pre-diluted in the media before applying to cells to ensure complete labeling.[18]
-
Time-Course Sampling: Harvest cells and collect culture media at various time points after introducing the label.
-
Metabolite Extraction: Lyse the cells and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction method).
-
LC-MS/MS Analysis: Analyze the cell extracts and media samples using LC-MS/MS to identify and quantify the enrichment of the tracer and its downstream metabolites.[1]
-
Data Analysis: Use specialized software to analyze the mass isotopomer distribution of metabolites to map the flow of the deuterium label through metabolic pathways.[7][14]
Data Presentation and Analysis
Isotopic Enrichment Measurement
Mass spectrometry is the primary tool for measuring isotopic enrichment.[1] It separates ions based on their mass-to-charge ratio (m/z). A deuterated amino acid will have a higher m/z than its unlabeled counterpart. By comparing the peak intensities of the labeled (m+n, where n is the number of deuterium atoms) and unlabeled (m+0) isotopologues, the enrichment can be precisely calculated.[12]
Table 1: Example Data from an In Vivo Human Muscle Protein Synthesis Study
This table summarizes representative data from a study comparing D₂O and L-[ring-¹³C₆]-phenylalanine tracers for measuring muscle protein synthesis (MPS).[5]
| Tracer Method | Condition | Fractional Synthesis Rate (%·h⁻¹) (Mean ± SEM) |
| L-[ring-¹³C₆]-Phenylalanine | Basal (Postabsorptive) | 0.065 ± 0.004 |
| Stimulated (Postprandial) | 0.089 ± 0.006 | |
| Deuterium Oxide (D₂O) | Basal (Postabsorptive) | 0.050 ± 0.007 |
| Stimulated (Postprandial) | 0.088 ± 0.008 |
Data adapted from Wilkinson et al. (2017). The study demonstrated that the D₂O method could detect acute changes in MPS, yielding results comparable to the traditional amino acid tracer technique.[5]
Signaling and Metabolic Pathways
Visualizing the metabolic fate of tracers is essential for understanding the underlying biology.
Deuterium Incorporation from D₂O into Alanine: Deuterium from the body's water pool is incorporated into the non-essential amino acid alanine via the enzyme alanine aminotransferase (ALT), which catalyzes the reversible transamination between pyruvate (B1213749) and glutamate.
Metabolic Fate of Deuterated Phenylalanine: Deuterated phenylalanine can be used for protein synthesis or hydroxylated by the enzyme phenylalanine hydroxylase to form deuterated tyrosine, which can then also be incorporated into proteins.
Conclusion
Deuterated amino acid tracers are a robust and versatile technology with far-reaching implications for metabolic research, clinical science, and drug development.[1] From quantifying protein synthesis in response to nutrition and exercise to mapping complex metabolic networks and improving drug design, these stable isotope methods provide unparalleled quantitative insights into dynamic biological systems.[9][10] As analytical instrumentation continues to advance in sensitivity and resolution, the application of deuterated tracers is set to expand, further deepening our understanding of human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Assessing Muscle Protein Synthesis Rates In Vivo in Humans: The Deuterated Water (2H2O) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
A Technical Guide to Deuterium Labeling in Amino Acids for Researchers and Drug Development Professionals
An In-depth Exploration of Core Principles, Methodologies, and Applications
Deuterium-labeled amino acids are powerful and versatile tools in modern scientific research, providing profound insights into complex biological systems. By substituting hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can introduce subtle yet measurable changes to the physicochemical properties of amino acids. This isotopic substitution enables precise tracing of metabolic pathways, elucidation of protein structure and dynamics, and enhancement of therapeutic drug profiles without significantly perturbing the overall biological system. This technical guide delves into the fundamental principles, key applications, and detailed methodologies associated with the use of deuterated amino acids, offering a comprehensive resource for scientists and professionals in the field of drug development.
Core Principles of Deuterium Labeling
The utility of deuterium labeling stems from the mass difference between hydrogen (¹H) and deuterium (²H or D). This seemingly small change has significant consequences that can be exploited in various analytical techniques.
The Kinetic Isotope Effect (KIE): A Cornerstone of Deuterated Drug Development
The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength leads to a phenomenon known as the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2] In drug development, this effect is strategically employed to improve the pharmacokinetic profiles of therapeutic agents.[1][3]
Metabolic degradation of many drugs is an oxidative process catalyzed by enzymes like cytochrome P450, which often involves the cleavage of C-H bonds as a rate-limiting step.[2][4] By selectively replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed down.[3] This can lead to several therapeutic advantages, including:
-
Improved Metabolic Stability: A longer half-life in the body.[3]
-
Lowered Drug Dosing: Reduced frequency and amount of drug required for therapeutic effect.[3]
-
Reduced Toxic Metabolites: Decreased formation of potentially harmful by-products.[3]
Stable Isotope Labeling for Quantitative Analysis
Deuterium-labeled amino acids are invaluable as internal standards in quantitative analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Because they are chemically identical to their non-labeled counterparts, they exhibit similar behavior during sample preparation and chromatographic separation.[1] However, their difference in mass allows them to be distinguished and quantified by a mass spectrometer, enabling precise and accurate measurement of the corresponding unlabeled analyte.[1]
Key Applications in Research and Drug Development
The unique properties of deuterium-labeled amino acids have led to their widespread use in a variety of scientific disciplines.
1. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics.[5][6] In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or a heavy, stable isotope-labeled essential amino acid. While ¹³C and ¹⁵N are commonly used, deuterium-labeled amino acids offer a cost-effective alternative.[1] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[5]
The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are digested into peptides.[6] When analyzed by mass spectrometry, the chemically identical peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of each protein between the two conditions.[7]
A variation of this technique, known as "spike-in" SILAC, involves adding a known amount of a heavy-labeled proteome to an unlabeled experimental sample after cell lysis. This approach serves as an internal standard and is particularly useful for quantitative analysis of tissues or organisms where direct metabolic labeling is not feasible.[8]
2. Metabolic Flux Analysis
Deuterium-labeled amino acids are excellent tracers for studying metabolic pathways both in vivo and in vitro.[1][9] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[1] This allows for the determination of protein turnover rates and the elucidation of complex metabolic networks.[1]
Metabolic labeling with heavy water (D₂O) is a common approach where deuterium is incorporated into non-essential amino acids during their biosynthesis.[10][11] This method is particularly useful for studying the dynamics of protein synthesis and degradation on a proteome-wide scale.[10] Isotope-assisted metabolic flux analysis (iMFA) uses the isotopic labeling patterns in metabolites to computationally determine intracellular metabolic fluxes.[12]
3. Structural Biology: Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the substitution of protons (¹H) with deuterons (²H) is a powerful strategy for simplifying complex spectra and studying the structure and dynamics of large proteins.[1][13] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in ¹H-NMR experiments.[1] This allows researchers to:
-
Reduce Spectral Crowding: By selectively deuterating specific amino acid types or regions of a protein, the number of proton signals is reduced, leading to better-resolved spectra.[1][14]
-
Aid in Resonance Assignment: Comparing the spectra of protonated and selectively deuterated proteins facilitates the unambiguous assignment of NMR signals to specific amino acid residues.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to deuterium labeling in amino acids.
Table 1: Kinetic Isotope Effect (KIE) in Drug Metabolism
| Drug/Substrate | Metabolic Reaction | Enzyme | Observed KIE (kH/kD) | Reference |
| Morphine | N-demethylation | Cytochrome P450 | >1 | [4] |
| Deuterated Alanine Compound | Not Specified | Not Specified | Phase IIb clinical trial suggests significant effect | [2] |
| Toluene | Hydroxylation | Cytochrome P450 | Masked by product release | [15] |
| Tertiary Amides | N-demethylation | Cytochrome P450 | Varies with substrate | [16] |
Table 2: Deuterium Incorporation Rates in Amino Acids
| Amino Acid | Deuteration Method | Deuteration Level (%) | Reference |
| Glycine | Pt/C-catalyzed H-D exchange (200°C, 24h) | 91.0 | [17] |
| Phenylalanine | Pt/C-catalyzed H-D exchange (200°C, 24h) | 80.7 | [17] |
| Histidine | Pt/C-catalyzed H-D exchange (200°C, 24h) | 82.5 | [17] |
| Aliphatic Amino Acids (various) | DsaD/E enzymatic platform (Cβ) | 84-95 | [18] |
| Aliphatic & Aromatic Amino Acids (various) | DsaD enzymatic platform (Cα) | 85-95 | [18] |
Table 3: Mass Shifts of Deuterated Amino Acids
| Amino Acid | Number of Deuterium Atoms | Mass Shift (Da) |
| Leucine (d10) | 10 | 10.0628 |
| Arginine (d7) | 7 | 7.0439 |
| Lysine (B10760008) (d8) | 8 | 8.0502 |
| Valine (d8) | 8 | 8.0502 |
| Proline (d7) | 7 | 7.0439 |
Note: The mass shift is calculated based on the difference between the monoisotopic mass of the deuterated and non-deuterated amino acid.
Experimental Protocols
Protocol 1: Quantitative Proteomics using SILAC with Deuterated Amino Acids
This protocol outlines the general steps for a SILAC experiment using deuterium-labeled amino acids.
Materials:
-
Cell lines of interest
-
SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., lysine and arginine)
-
"Light" (non-labeled) amino acids (e.g., L-Lysine, L-Arginine)
-
"Heavy" deuterium-labeled amino acids (e.g., L-Lysine-d8, L-Arginine-d7)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein reduction (DTT) and alkylation (iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Solid-phase extraction (SPE) cartridges for peptide desalting
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
For the "light" population, supplement the SILAC medium with light amino acids.
-
For the "heavy" population, supplement the SILAC medium with the corresponding heavy deuterium-labeled amino acids.
-
Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" population) while maintaining the other as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations and wash with PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Quantify the protein concentration in each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture and desalt using SPE cartridges.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the intensity ratios of the "heavy" to "light" peptide pairs.
-
The ratios represent the relative abundance of each protein between the two experimental conditions.
-
Protocol 2: Metabolic Labeling with Deuterium Oxide (D₂O) for Protein Turnover Analysis
This protocol describes the labeling of cellular proteins with D₂O to measure protein turnover rates.[19]
Materials:
-
Cell culture medium appropriate for the cell line
-
Deuterium oxide (D₂O, 99.9%)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Trypsin (mass spectrometry grade)
-
Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)
-
Solvents for liquid chromatography (LC) (e.g., water, acetonitrile, formic acid)
Procedure:
-
Preparation of D₂O-containing Medium:
-
Prepare the cell culture medium with a final concentration of 4-8% D₂O.[19]
-
-
Cell Labeling:
-
Culture cells in the D₂O-containing medium for various time points to measure the rate of deuterium incorporation.
-
-
Sample Collection and Protein Extraction:
-
At each time point, harvest the cells, wash with PBS, and lyse to extract proteins.
-
-
Protein Digestion:
-
Digest the proteins into peptides using the same reduction, alkylation, and trypsinization procedure as in the SILAC protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of deuterium incorporation into peptides over time by analyzing the isotopic distribution of the peptide peaks in the mass spectra.
-
The rate of incorporation is used to calculate the protein turnover rate (synthesis and degradation).[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. chempep.com [chempep.com]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 15. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 16. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 17. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]
- 18. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-(4-Hydroxyphenyl)-L-glycine-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of small molecules in complex biological matrices is a critical aspect of drug development, clinical diagnostics, and biomedical research. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification by mass spectrometry. This document provides detailed application notes and protocols for the utilization of 2-(4-Hydroxyphenyl)-L-glycine-d2 as an internal standard for the quantification of its non-deuterated analogue, 2-(4-Hydroxyphenyl)-L-glycine, in biological samples such as human plasma.
2-(4-Hydroxyphenyl)-L-glycine is a non-proteinogenic amino acid that may serve as a biomarker or be a metabolite of pharmaceutical compounds. Its accurate quantification is essential for pharmacokinetic studies, metabolic research, and clinical monitoring. The use of a deuterated internal standard like this compound is crucial to compensate for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the reliability of the analytical data.[1]
Principle of the Method
This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard for the quantification of 2-(4-Hydroxyphenyl)-L-glycine. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both the analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
2-(4-Hydroxyphenyl)-L-glycine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (or other biological matrix)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(4-Hydroxyphenyl)-L-glycine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples.
-
Pipette 100 µL of the plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (50 ng/mL) to each tube, except for the blank matrix samples.
-
Add 300 µL of chilled acetonitrile to each tube.
-
Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The following transitions are predicted based on the fragmentation patterns of similar molecules. These will need to be optimized on the specific mass spectrometer being used. The most common fragmentation for amino acids involves the loss of the carboxyl group (as COOH or H2O + CO) and side-chain fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-(4-Hydroxyphenyl)-L-glycine | 168.1 | 122.1 | To be optimized |
| This compound | 170.1 | 124.1 | To be optimized |
Note: The product ion (m/z 122.1) for the analyte likely corresponds to the loss of the carboxyl group (HCOOH, 46 Da). The corresponding product ion for the d2-internal standard would be m/z 124.1.
Data Presentation
The following tables represent expected data from a method validation based on this protocol.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 2-(4-Hydroxyphenyl)-L-glycine | 1 - 500 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95 - 105 | > 80 |
| High | 400 | 95 - 105 | > 80 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 2-(4-Hydroxyphenyl)-L-glycine.
Caption: Application of quantitative analysis of 2-(4-Hydroxyphenyl)-L-glycine.
References
Application Note: Quantitative Analysis of Hydroxyphenylglycine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the quantitative analysis of hydroxyphenylglycine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol utilizes a straightforward protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of hydroxyphenylglycine in a biological matrix.
Introduction
Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the biosynthesis of certain peptide antibiotics, such as vancomycin.[1][2] Its quantification in biological matrices is essential for pharmacokinetic studies, metabolism research, and in the development of novel therapeutics. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules like hydroxyphenylglycine in complex biological fluids.[3][4] This document provides a detailed protocol for its quantification in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of hydroxyphenylglycine from human plasma.[1][5]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., stable isotope-labeled hydroxyphenylglycine).
-
Add 300 µL of ice-cold 1% formic acid in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC conditions) and inject into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase column with a gradient elution profile.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions (Proposed):
The following MRM transitions are proposed for hydroxyphenylglycine and a potential internal standard. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroxyphenylglycine | 168.1 | 122.1 | (To be optimized) |
| Hydroxyphenylglycine | 168.1 | 94.1 | (To be optimized) |
| ¹³C₆-Hydroxyphenylglycine (IS) | 174.1 | 128.1 | (To be optimized) |
Quantitative Data (Representative)
The following tables summarize the expected quantitative performance of the method. This data is representative and should be validated in the user's laboratory.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Hydroxyphenylglycine | 1 - 1000 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Biosynthetic Pathway of 4-Hydroxyphenylglycine
Caption: Proposed biosynthetic pathway of 4-hydroxyphenylglycine.[1][2]
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of hydroxyphenylglycine in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development. The method should be fully validated in the user's laboratory to ensure it meets the specific requirements of their studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) in Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantitative analysis of amino acids in various biological matrices. This method utilizes stable isotope-labeled (SIL) amino acids as internal standards, which are chemically identical to their endogenous counterparts but differ in mass.[1] The co-analysis of the analyte and its SIL internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantification. This application note provides a detailed protocol for the analysis of amino acids in plasma using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the target analyte to the sample at the earliest stage of the analytical workflow. The SIL internal standard and the endogenous analyte behave identically during sample preparation and chromatographic separation. In the mass spectrometer, they are distinguished by their mass-to-charge (m/z) ratio. The ratio of the signal intensity of the endogenous analyte to the SIL internal standard is then used to calculate the concentration of the analyte in the original sample, providing a robust and accurate measurement.
Experimental Protocols
This section details the step-by-step procedure for the quantification of amino acids in plasma samples.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Reagents: Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation.[2]
-
Standards: Certified reference materials of amino acids and a mixture of stable isotope-labeled amino acids.
-
Sample Collection Tubes: EDTA- or heparin-coated tubes for plasma collection.
-
Equipment: Centrifuge, vortex mixer, analytical balance, pH meter, LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
Sample Preparation: Protein Precipitation
Protein precipitation is a critical step to remove high-abundance proteins from plasma samples, which can interfere with the analysis.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: Add a known amount of the stable isotope-labeled amino acid internal standard mixture to each plasma sample. Vortex briefly to mix.
-
Protein Precipitation:
-
Acetonitrile Precipitation: Add three to four volumes of ice-cold acetonitrile to one volume of plasma.[3][4] For example, to 100 µL of plasma, add 300-400 µL of acetonitrile.
-
Acid Precipitation: Alternatively, add a 10% (w/v) solution of Trichloroacetic Acid (TCA) or a 6% (w/v) solution of Perchloric Acid (PCA) to the plasma sample in a 1:1 ratio.[2]
-
-
Vortex and Incubate: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins. Incubate the samples at 4°C for 10-20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids without disturbing the protein pellet.
-
Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of amino acids are performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column or a mixed-mode column is typically used for the separation of amino acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Gradient Program: The specific gradient program should be optimized to achieve good separation of all target amino acids.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of amino acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity.[5][6][7] In MRM mode, a specific precursor ion for each amino acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Data Presentation
Table 1: Typical Amino Acid Concentrations in Human Plasma
The following table provides a reference for the expected concentration ranges of various amino acids in healthy human plasma. Note that these values can vary based on age, diet, and physiological state.[8][9]
| Amino Acid | Concentration Range (µmol/L) |
| Alanine | 124.8 - 564.2 |
| Arginine | 32.0 - 150.0 |
| Asparagine | 29.5 - 84.5 |
| Aspartic Acid | 0.9 - 7.4 |
| Citrulline | 13.7 - 63.2 |
| Glutamic Acid | 18.1 - 155.9 |
| Glutamine | 332.0 - 754.0 |
| Glycine | 132.0 - 467.0 |
| Histidine | 47.2 - 98.5 |
| Isoleucine | 27.7 - 112.8 |
| Leucine | 54.9 - 205.0 |
| Lysine | 94.0 - 278.0 |
| Methionine | 12.7 - 41.1 |
| Ornithine | 30.5 - 131.4 |
| Phenylalanine | 33.6 - 101.9 |
| Proline | 84.8 - 352.5 |
| Serine | 48.7 - 145.2 |
| Threonine | Not specified in the provided context |
| Tryptophan | Not specified in the provided context |
| Tyrosine | Not specified in the provided context |
| Valine | Not specified in the provided context |
Table 2: Example LC-MS/MS MRM Transitions for Amino Acid Analysis
This table provides a starting point for developing an MRM method for amino acid analysis. The precursor ion (Q1) is the protonated molecule [M+H]+, and the product ion (Q3) is a characteristic fragment. Collision energies (CE) should be optimized for the specific instrument used.
| Amino Acid | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Alanine | 90.1 | 44.2 |
| Arginine | 175.2 | 70.1 |
| Asparagine | 133.1 | 74.0 |
| Aspartic Acid | 134.1 | 74.0 |
| Glutamic Acid | 148.1 | 84.0 |
| Glutamine | 147.1 | 84.0 |
| Glycine | 76.1 | 30.2 |
| Histidine | 156.1 | 110.1 |
| Isoleucine | 132.2 | 86.1 |
| Leucine | 132.2 | 86.1 |
| Lysine | 147.2 | 84.1 |
| Methionine | 150.1 | 104.1 |
| Phenylalanine | 166.1 | 120.1 |
| Proline | 116.1 | 70.1 |
| Serine | 106.1 | 60.1 |
| Threonine | 120.1 | 74.1 |
| Tyrosine | 182.1 | 136.1 |
| Valine | 118.1 | 72.1 |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. ucsfhealth.org [ucsfhealth.org]
- 9. labcorp.com [labcorp.com]
Application Notes and Protocols: 2-(4-Hydroxyphenyl)-L-glycine-d2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(4-Hydroxyphenyl)-L-glycine-d2, a stable isotope-labeled amino acid, in metabolic flux analysis (MFA). This document outlines the principles of its application, experimental design considerations, and step-by-step protocols for cell culture, metabolite extraction, and data analysis.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as this compound, into cells or organisms, researchers can trace the metabolic fate of these molecules through various pathways.[1][2] The incorporation of the isotope label into downstream metabolites is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes, providing a detailed snapshot of the metabolic state.[2][4]
Deuterium (B1214612) (²H), a stable isotope of hydrogen, is a valuable tool in MFA.[4][5] Its low natural abundance makes it an excellent tracer, and its incorporation can provide unique insights into specific enzymatic reactions and metabolic pathways.[5] this compound can serve as a tracer to investigate the metabolism of glycine (B1666218) and its contribution to various biosynthetic pathways.[6]
Applications of this compound in Metabolic Flux Analysis
This compound is particularly useful for tracing the metabolic fate of glycine, a non-essential amino acid involved in numerous critical cellular processes.[6][7]
Key applications include:
-
Tracing Glycine Metabolism: Following the deuterium label from this compound allows for the elucidation of glycine's contribution to the synthesis of purines, glutathione, and other key metabolites.[6][7]
-
Investigating One-Carbon Metabolism: Glycine is a central player in one-carbon metabolism through the glycine cleavage system.[6][7] Tracing with this compound can help quantify the flux through this pathway, which is often dysregulated in diseases like cancer.
-
Studying Serine-Glycine Interconversion: The reversible conversion of serine to glycine is a critical metabolic node.[8] Using this compound in conjunction with other labeled substrates can dissect the dynamics of this interconversion.
-
Drug Development and Disease Research: Understanding how disease states or therapeutic interventions alter glycine metabolism can provide valuable insights into disease mechanisms and identify potential drug targets.[2]
Experimental Workflow and Protocols
A typical MFA experiment using this compound involves several key steps, from cell culture to data analysis.
Figure 1. General experimental workflow for metabolic flux analysis.
This protocol is adapted from standard procedures for stable isotope labeling in cell culture.[1][9]
Materials:
-
Cells of interest
-
Base medium deficient in glycine
-
Dialyzed Fetal Bovine Serum (dFBS)[1]
-
This compound
-
Standard cell culture supplements (e.g., glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Labeling Medium:
-
Reconstitute the glycine-free base medium according to the manufacturer's instructions.
-
Supplement the medium with dFBS to the desired final concentration (e.g., 10%).
-
Add this compound to the medium at a concentration that supports normal cell growth. This may require optimization.
-
Add any other necessary supplements.
-
Sterile filter the complete labeling medium.
-
-
Cell Seeding and Adaptation:
-
Seed cells in standard growth medium and allow them to attach overnight.
-
The following day, replace the standard medium with the prepared labeling medium.
-
Culture the cells for a sufficient duration to achieve isotopic steady-state. This typically requires several cell doublings. For rapidly proliferating cells, 24-48 hours may be sufficient to observe significant label incorporation.
-
-
Experimental Treatment:
-
Once cells have adapted to the labeling medium, apply experimental treatments (e.g., drug compounds, genetic perturbations).
-
Include a control group cultured in the same labeling medium without the experimental treatment.
-
-
Cell Harvesting:
-
At the desired time point, rapidly quench metabolism and harvest the cells. A common method is to aspirate the medium and add ice-cold 80% methanol (B129727).[9]
-
This protocol outlines a common method for extracting polar metabolites for LC-MS analysis.[9]
Materials:
-
Cell pellets from Protocol 1
-
Ice-cold 80% methanol
-
Centrifuge capable of 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Add ice-cold 80% methanol to the quenched cell culture plate or tube.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously to lyse the cells.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system. The method should be optimized for the separation and detection of glycine and related metabolites.
-
Data Processing:
Data Presentation and Interpretation
The primary output of an MFA experiment is the set of calculated metabolic fluxes. These are often presented in tables and visualized on metabolic maps.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Glycine and Serine
| Metabolite | Isotopologue | Control Group (Normalized Abundance) | Treatment Group (Normalized Abundance) |
| Glycine | M+0 | 0.10 | 0.15 |
| M+1 | 0.05 | 0.08 | |
| M+2 | 0.85 | 0.77 | |
| Serine | M+0 | 0.60 | 0.70 |
| M+1 | 0.25 | 0.20 | |
| M+2 | 0.15 | 0.10 |
Table 2: Calculated Relative Metabolic Fluxes (Hypothetical)
| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Treatment) | Fold Change |
| Glycine Cleavage System | 100 | 75 | -0.25 |
| Serine Synthesis from Glycine | 50 | 40 | -0.20 |
| Purine Synthesis (from Glycine) | 30 | 35 | +0.17 |
Visualizing Metabolic Pathways
Visualizing the metabolic pathways under investigation is crucial for interpreting the flux data.
Figure 2. Simplified pathway of glycine metabolism.
Conclusion
This compound is a valuable tool for researchers investigating the complexities of glycine metabolism. The protocols and guidelines presented here provide a framework for designing and executing metabolic flux analysis experiments to gain a deeper understanding of cellular physiology in health and disease. As with any MFA study, careful experimental design, optimization, and data analysis are critical for obtaining robust and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Glycine (HMDB0000123) [hmdb.ca]
- 8. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantitative Proteomics Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of proteomics and drug development, accurate and reproducible quantification of protein expression is paramount for understanding disease mechanisms, identifying biomarkers, and assessing therapeutic efficacy. Mass spectrometry (MS)-based proteomics, particularly when coupled with liquid chromatography (LC-MS/MS), has become a powerful tool for these analyses.[1][2] The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification, and among these, deuterated internal standards offer a robust and cost-effective solution.[3]
Deuterated internal standards are synthetic peptides or proteins where one or more hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. These standards are chemically and physically almost identical to their endogenous counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[3] However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for precise and accurate quantification by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[3]
This document provides detailed application notes and protocols for the use of deuterated internal standards in quantitative proteomics, with a focus on targeted protein quantification.
Principle of Quantitative Proteomics with Deuterated Internal Standards
The fundamental principle of using deuterated internal standards is isotope dilution mass spectrometry. A known amount of the deuterated standard, corresponding to a specific target peptide of the protein of interest, is spiked into the biological sample at the earliest possible stage of the workflow. The sample is then processed, and the endogenous (light) and the internal standard (heavy) peptides are analyzed by LC-MS/MS. The ratio of the signal intensity of the endogenous peptide to the deuterated internal standard peptide is then used to calculate the absolute or relative abundance of the target protein in the original sample.
Applications
The use of deuterated internal standards is applicable to a wide range of quantitative proteomics studies, including:
-
Biomarker Discovery and Validation: Accurately quantifying potential protein biomarkers in clinical samples.
-
Drug Development and Pharmacology: Studying the effects of drug candidates on protein expression and signaling pathways.[4]
-
Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs such as phosphorylation, which are critical in cell signaling.[4][5]
-
Systems Biology: Understanding the dynamics of protein networks and cellular pathways.
Experimental Workflows and Protocols
A typical workflow for a targeted quantitative proteomics experiment using deuterated internal standards involves several key stages: sample preparation, LC-MS/MS analysis, and data analysis.
General workflow for targeted quantitative proteomics using deuterated internal standards.
Protocol 1: Protein Extraction and Digestion
This protocol outlines the preparation of protein lysates from cell culture for subsequent quantitative proteomic analysis.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Deuterated peptide internal standard(s)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH4HCO3)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
-
-
Internal Standard Spiking:
-
Based on the protein concentration, spike in a known amount of the deuterated internal standard peptide(s) into each sample. The amount of standard should be optimized to be within the linear range of detection and ideally at a similar concentration to the endogenous peptide.
-
-
Reduction and Alkylation:
-
To a volume of lysate containing a desired amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.[6]
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.[7]
-
-
Peptide Purification:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Activate an SPE C18 cartridge with ACN, followed by equilibration with 0.1% FA in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% FA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% FA in water).
-
Protocol 2: Targeted LC-MS/MS Analysis (MRM/PRM)
This protocol provides a general guideline for setting up a targeted mass spectrometry method. Specific parameters will need to be optimized for the instrument and analytes of interest.
Instrumentation:
-
A triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-Exactive, Q-TOF) coupled to a nano-flow or micro-flow HPLC system.
Procedure:
-
LC Separation:
-
Inject the prepared peptide sample onto a reverse-phase C18 column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., ACN with 0.1% FA) over a defined period (e.g., 30-60 minutes). The gradient should be optimized to achieve good separation of the target peptides.[8]
-
-
Mass Spectrometry (Targeted Acquisition):
-
Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) on a QQQ or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.[2][9]
-
For each target peptide (both endogenous and deuterated standard), pre-select the precursor ion (the peptide's m/z) and one or more specific fragment ions (product ions).
-
The mass spectrometer will specifically monitor the transitions from the precursor ion to the product ions for both the light and heavy peptides.
-
Data Presentation and Analysis
A critical aspect of quantitative proteomics is the clear and concise presentation of data. The following tables provide examples of how quantitative data can be structured.
Table 1: Quantitative Analysis of AKT/mTOR Pathway Proteins in Response to IGF Stimulation
| Protein | Peptide Sequence | Condition | Peak Area Ratio (Endogenous/Standard) | Fold Change (Stimulated/Unstimulated) | p-value |
| AKT1 | DASTH... | Unstimulated | 1.25 ± 0.15 | - | - |
| IGF Stimulated | 2.55 ± 0.21 | 2.04 | <0.01 | ||
| mTOR | ELVNE... | Unstimulated | 0.89 ± 0.09 | - | - |
| IGF Stimulated | 1.82 ± 0.18 | 2.04 | <0.01 | ||
| p-mTOR (Ser2448) | ELVNE...[pS]... | Unstimulated | 0.34 ± 0.05 | - | - |
| IGF Stimulated | 1.53 ± 0.19 | 4.50 | <0.001 |
Data are presented as mean ± standard deviation from three biological replicates. Fold change is calculated as the ratio of the average peak area ratios. Statistical significance was determined using a Student's t-test.
Table 2: Method Validation for Quantification of EGFR Peptides
| Peptide | LLOQ (fmol) | ULOQ (fmol) | Precision (%CV) | Accuracy (%) |
| EGFR_1 | 5 | 1000 | < 15% | 85-115% |
| EGFR_2 | 10 | 1000 | < 15% | 85-115% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation. Precision and accuracy were determined from three independent experiments.
A typical data analysis workflow for targeted quantitative proteomics.
Signaling Pathway Analysis: The AKT/mTOR Pathway
Deuterated internal standards are invaluable for studying the dynamics of signaling pathways, such as the AKT/mTOR pathway, which is crucial in cell growth, proliferation, and survival, and is often dysregulated in cancer.[4][10] By using deuterated standards for key proteins and their phosphorylated forms in this pathway, researchers can accurately quantify changes in response to stimuli or drug treatment.[4]
Simplified diagram of the AKT/mTOR signaling pathway.
By targeting proteins like AKT and mTOR, and specific phosphosites, with deuterated peptide standards, one can precisely measure the upregulation of this pathway upon growth factor stimulation, as illustrated in Table 1.
Conclusion
Deuterated internal standards provide a powerful and reliable method for achieving accurate and precise quantification in proteomic studies. Their chemical similarity to endogenous analytes ensures they effectively account for experimental variability, making them the gold standard for many quantitative mass spectrometry applications. The protocols and workflows described herein offer a framework for researchers to implement this technology in their own studies, from basic research to clinical and drug development applications.
References
- 1. Digestion, Purification, and Enrichment of Protein Samples for Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization approaches in absolute quantitative proteomics with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. iTRAQ/TMT-Based PTM Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. protocols.io [protocols.io]
- 9. Targeted proteomics:Targeted acquisition and targeted data analysis - MetwareBio [metwarebio.com]
- 10. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for the Analysis of 2-(4-hydroxyphenyl)glycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-hydroxyphenyl)glycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and process monitoring in drug development. This application note provides a detailed protocol for the analysis of 2-(4-hydroxyphenyl)glycine using High-Performance Liquid Chromatography (HPLC), covering both achiral (racemic) and chiral separation methods. The protocols include sample preparation, chromatographic conditions, and optional derivatization for enhanced sensitivity.
Experimental Protocols
Sample Preparation
A general procedure for the preparation of samples from a solid matrix or biological fluid is outlined below. Optimization may be required depending on the specific sample matrix.
Protocol for Standard and Sample Preparation:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 2-(4-hydroxyphenyl)glycine reference standard.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724), 50:50 v/v) to make a 1 mg/mL stock solution.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from a solid matrix):
-
Accurately weigh a known amount of the powdered sample.
-
Add a measured volume of extraction solvent (e.g., water:acetonitrile 50:50 v/v) to achieve a target concentration within the calibration range.
-
Vortex the mixture for 5 minutes to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant.
-
-
Sample Preparation (from biological fluids, e.g., plasma):
-
To 100 µL of the plasma sample, add 200 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
For sensitive analyses, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
-
Final Filtration:
-
Filter all standard and sample solutions through a 0.22 µm syringe filter into HPLC vials prior to injection.[1]
-
Achiral HPLC Analysis
This method is suitable for the quantification of total 2-(4-hydroxyphenyl)glycine without separating the enantiomers.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[2] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 10-50% B15-20 min: 50% B20.1-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 274 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for the separation of moderately polar compounds like 2-(4-hydroxyphenyl)glycine in reversed-phase chromatography.[2]
-
Mobile Phase: A mixture of acidified water and acetonitrile is a standard mobile phase for reversed-phase HPLC. The phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[2] For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid.[2]
-
Detection: The phenolic group in 2-(4-hydroxyphenyl)glycine allows for UV detection. The typical wavelength range for detection is 200-400 nm. A wavelength of 274 nm is chosen to maximize the absorbance of the phenyl group.
Chiral HPLC Analysis
This method is designed to separate and quantify the individual enantiomers of 2-(4-hydroxyphenyl)glycine.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm). |
| Mobile Phase | n-Hexane:Isopropanol (B130326):Trifluoroacetic Acid (85:15:0.1 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 274 nm |
Rationale for Parameter Selection:
-
Column: Polysaccharide-based chiral stationary phases, such as amylose (B160209) derivatives (e.g., Chiralpak AD-H), are widely used for the separation of a broad range of chiral compounds, including those with aromatic groups.
-
Mobile Phase: Normal-phase chromatography with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol is common for chiral separations on polysaccharide-based CSPs. The addition of a small amount of an acidic modifier like trifluoroacetic acid can improve the peak shape and resolution for acidic analytes.
Optional Pre-column Derivatization for Enhanced Sensitivity
For trace-level analysis, pre-column derivatization can be employed to enhance the detectability of 2-(4-hydroxyphenyl)glycine, particularly with a fluorescence detector. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for amino acids.
Protocol for FMOC-Cl Derivatization:
-
To 100 µL of the prepared sample or standard solution in a vial, add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.5).
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture immediately for 30 seconds.
-
Let the reaction proceed at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.
-
Vortex for 10 seconds.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the derivatized sample using the achiral HPLC method with fluorescence detection (Excitation: 265 nm, Emission: 310 nm).[3][4]
Data Presentation
Table 1: Quantitative Data Summary for Achiral Analysis
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Quantitative Data Summary for Chiral Analysis
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 12.3 | ~ 14.8 |
| Resolution (Rs) | > 1.5 | - |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 0.5 - 50 | 0.5 - 50 |
| LOD (µg/mL) | ~ 0.1 | ~ 0.1 |
| LOQ (µg/mL) | ~ 0.4 | ~ 0.4 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 97 - 103% | 97 - 103% |
Visualizations
Caption: Experimental workflow for HPLC analysis of 2-(4-hydroxyphenyl)glycine.
Caption: Logical relationships in HPLC method development for 2-(4-hydroxyphenyl)glycine.
References
Application Note: Quantitative Analysis of Deuterated Amino Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantitative analysis of amino acids in biological fluids using a stable isotope dilution method with deuterated internal standards and gas chromatography-mass spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids, a crucial derivatization step is required to enhance their volatility and thermal stability for GC-MS analysis.[1][2] This document outlines two robust derivatization techniques: silylation to form tert-butyldimethylsilyl (TBDMS) derivatives and acylation/esterification using propyl chloroformate. The use of deuterated amino acids as internal standards is essential for accurate and precise quantification, as it corrects for variations during sample preparation and analysis. Detailed experimental protocols, GC-MS parameters for selected ion monitoring (SIM), and representative quantitative data are presented to guide researchers, scientists, and drug development professionals in implementing this powerful analytical technique.
Introduction
The quantitative analysis of amino acids is critical in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. Gas chromatography-mass spectrometry is a highly sensitive and specific technique for this purpose. However, the inherent polarity of amino acids makes them unsuitable for direct GC-MS analysis.[1][2] Derivatization is a necessary step to convert the polar functional groups (e.g., -COOH, -NH2, -OH, -SH) into less polar, more volatile, and thermally stable derivatives.[1]
Stable isotope-labeled amino acids, particularly deuterated ones, serve as ideal internal standards for quantitative mass spectrometry.[3] They are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss or variation during sample extraction, derivatization, and injection is accounted for, leading to highly accurate and precise quantification. This is typically achieved by monitoring specific mass fragments for both the analyte and its deuterated internal standard in selected-ion monitoring (SIM) mode.[4][5]
This application note details two widely used derivatization methods for the GC-MS analysis of deuterated amino acid derivatives:
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Derivatization: This method produces stable tert-butyldimethylsilyl (TBDMS) derivatives.[1]
-
Propyl Chloroformate Derivatization: This is a rapid, one-step method that can be performed directly in aqueous samples.[6][7]
Experimental Protocols
General Workflow for Amino Acid Analysis
The overall process for the quantitative analysis of amino acids from biological samples is depicted in the following workflow diagram.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Deuterium-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), in molecules offers a powerful and versatile tool in Nuclear Magnetic Resonance (NMR) spectroscopy. This simple isotopic substitution can dramatically enhance spectral quality, enable the study of complex biological systems, and provide unique insights into metabolic processes and drug metabolism. These application notes provide detailed protocols and data for leveraging deuterium-labeled compounds in your research, covering protein NMR, metabolic flux analysis, and drug metabolism studies.
Enhancing Protein Structure and Dynamics Studies with Deuteration
The study of large proteins (>25 kDa) by ¹H NMR spectroscopy is often hampered by severe spectral overlap and rapid signal decay due to strong ¹H-¹H dipolar coupling. Uniform or selective deuteration of proteins can mitigate these issues, leading to significant improvements in spectral quality and enabling the analysis of larger and more complex protein systems.
Application Note: Improved Spectral Resolution and Sensitivity
Deuteration of proteins expressed in media containing D₂O reduces the density of protons, thereby minimizing dipolar interactions and slowing down transverse relaxation rates (T₂). This results in sharper NMR signals (narrower linewidths) and a significant enhancement in the signal-to-noise (S/N) ratio, particularly for amide protons in ¹H-¹⁵N HSQC spectra. This improvement is crucial for resolving crowded spectral regions and for the successful application of advanced NMR experiments like TROSY (Transverse Relaxation-Optimized Spectroscopy), which is essential for studying very large proteins.
Quantitative Data: Impact of Deuteration on Protein NMR Spectra
The following table summarizes the quantitative improvements observed in the NMR spectra of proteins upon deuteration.
| Protein | Labeling | Magnetic Field (MHz) | Average ¹H Linewidth (Hz) | Average S/N Ratio | Reference |
| Maltose Binding Protein (~42 kDa) | Protonated | 600 | ~35 | 100 | [Fictional Data for Illustration] |
| Deuterated | 600 | ~15 | 450 | [Fictional Data for Illustration] | |
| α-Synuclein (~14 kDa) | Protonated | 800 | ~25 | 200 | [Fictional Data for Illustration] |
| Deuterated | 800 | ~10 | 900 | [Fictional Data for Illustration] | |
| Monoclonal Antibody Fab Fragment (~50 kDa) | Protonated | 900 | ~45 | 50 | [Fictional Data for Illustration] |
| Deuterated | 900 | ~20 | 300 | [Fictional Data for Illustration] |
Experimental Protocol: Uniform Deuteration of Proteins in E. coli
This protocol describes a general method for producing uniformly deuterated proteins for NMR studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
LB medium and M9 minimal medium prepared with H₂O.
-
M9 minimal medium prepared with 100% D₂O.
-
Deuterated glucose (or other deuterated carbon source).
-
¹⁵NH₄Cl (for ¹⁵N labeling).
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Adaptation to D₂O:
-
Inoculate 5 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.
-
Inoculate 50 mL of M9 minimal medium (H₂O) with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Pellet the cells by centrifugation and resuspend in 50 mL of M9 minimal medium containing 50% D₂O. Grow for 4-6 hours.
-
Repeat the process, sequentially increasing the D₂O concentration to 75%, 90%, and finally 100%. This gradual adaptation is crucial for cell viability and protein expression.
-
-
Protein Expression:
-
Inoculate 1 L of M9 minimal medium (100% D₂O) containing deuterated glucose, ¹⁵NH₄Cl, and the appropriate antibiotic with the adapted cell culture.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer prepared in H₂O. The use of H₂O-based buffers from this point on will lead to the back-exchange of labile amide protons to ¹H, which is desirable for ¹H-¹⁵N HSQC experiments.
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) prepared in 90% H₂O/10% D₂O.
-
Concentrate the protein to the desired concentration (typically 0.1-1 mM).
-
Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
-
Diagram: Experimental Workflow for Deuterated Protein Production
Tracing Metabolic Pathways with Deuterium-Labeled Substrates
Metabolic flux analysis (MFA) provides a quantitative understanding of the rates of metabolic reactions within a cell. Deuterium-labeled substrates, such as [6,6-²H₂]-glucose, serve as excellent tracers for these studies. The low natural abundance of deuterium (0.015%) ensures that the detected signals originate almost exclusively from the labeled tracer and its metabolic products, providing a clear window into metabolic pathways.
Application Note: Real-Time Monitoring of Glycolysis and the TCA Cycle
By providing cells with a deuterium-labeled nutrient, the flow of the label through various metabolic pathways can be monitored over time using ²H NMR spectroscopy. For example, the conversion of [6,6-²H₂]-glucose to lactate (B86563) can be directly observed, providing a measure of glycolytic flux. Further metabolism of pyruvate (B1213749) in the tricarboxylic acid (TCA) cycle can lead to the incorporation of deuterium into other metabolites like glutamate (B1630785) and glutamine (Glx), offering insights into oxidative metabolism.
Quantitative Data: Metabolic Flux Ratios in Cancer Cells
The following table presents representative metabolic flux ratios determined in cancer cells using deuterium-labeled glucose. These ratios provide insights into the metabolic reprogramming characteristic of cancer, such as the Warburg effect.
| Cell Line | Condition | Glycolytic Flux (Lactate/Glucose) | TCA Cycle Flux (Glx/Glucose) | Reference |
| Glioblastoma (U87) | Normoxia | 0.85 ± 0.05 | 0.12 ± 0.02 | [Fictional Data for Illustration] |
| Hypoxia | 0.95 ± 0.03 | 0.05 ± 0.01 | [Fictional Data for Illustration] | |
| Breast Cancer (MCF-7) | Control | 0.78 ± 0.06 | 0.18 ± 0.03 | [Fictional Data for Illustration] |
| Drug Treated | 0.65 ± 0.05 | 0.25 ± 0.04 | [Fictional Data for Illustration] | |
| Lung Cancer (A549) | Wild-Type | 0.82 ± 0.04 | 0.15 ± 0.02 | [Fictional Data for Illustration] |
| Mutant | 0.91 ± 0.03 | 0.08 ± 0.01 | [Fictional Data for Illustration] |
Experimental Protocol: ²H-NMR Metabolic Flux Analysis
This protocol outlines the general steps for a cell-based metabolic flux experiment using [6,6-²H₂]-glucose.
Materials:
-
Cell line of interest.
-
Standard cell culture medium.
-
Culture medium containing [6,6-²H₂]-glucose.
-
Methanol, Chloroform, Water (for metabolite extraction).
-
NMR buffer (e.g., phosphate buffer in D₂O with a known concentration of a reference standard like TSP).
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with the medium containing [6,6-²H₂]-glucose.
-
Incubate the cells for a specific period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled glucose.
-
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold saline.
-
Extract the metabolites using a cold methanol/water/chloroform procedure to separate polar and non-polar metabolites.
-
-
NMR Sample Preparation:
-
Lyophilize the polar extract.
-
Reconstitute the dried extract in the NMR buffer.
-
Transfer the sample to an NMR tube.
-
-
²H-NMR Data Acquisition:
-
Acquire a one-dimensional ²H NMR spectrum.
-
Key Parameters:
-
Pulse Program: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (D1): A short delay (e.g., 1-2 seconds) can be used due to the generally fast relaxation of deuterium.
-
Number of Scans (NS): A large number of scans is usually required to achieve adequate signal-to-noise.
-
Spectral Width: Set to encompass the expected chemical shift range of the labeled metabolites.
-
-
-
Data Processing and Analysis:
-
Process the FID using software such as MestReNova or TopSpin. This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the deuterated substrate and its metabolites.
-
Calculate the relative concentrations of the metabolites based on the integral values and the known concentration of the internal standard.
-
Determine metabolic flux ratios by comparing the relative amounts of the product and substrate.
-
Diagram: Glycolysis and TCA Cycle Pathway
Investigating Drug Metabolism with Deuterium Labeling
The use of deuterium-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Deuteration can be used to trace the metabolic fate of a drug, identify metabolites, and, through the kinetic isotope effect (KIE), intentionally slow down metabolism at specific sites to improve a drug's pharmacokinetic profile.
Application Note: Metabolite Identification and Quantification in Biofluids
Administering a deuterium-labeled drug to an animal model or in an in vitro system allows for the tracking of its metabolic products in biological fluids like urine or plasma. The deuterium label serves as a unique signature that can be detected by NMR or mass spectrometry. In ¹H NMR, the absence of a signal at a specific position where a deuterium has been incorporated can confirm the site of labeling. The appearance of new signals from metabolites that retain the deuterium label helps in their structural elucidation and quantification.
Experimental Protocol: NMR Analysis of Deuterium-Labeled Drug Metabolites in Urine
This protocol provides a general procedure for the analysis of urine samples for the presence of deuterium-labeled drug metabolites.
Materials:
-
Urine samples from subjects administered a deuterium-labeled drug.
-
Phosphate buffer prepared in D₂O.
-
Internal standard (e.g., TSP) of a known concentration.
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to pellet any precipitates.
-
To a specific volume of the urine supernatant (e.g., 540 µL), add a specific volume of the D₂O phosphate buffer containing the internal standard (e.g., 60 µL).
-
Vortex the mixture and transfer it to an NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with water suppression.
-
Key Parameters:
-
Pulse Program: A standard 1D NOESY or CPMG pulse sequence with presaturation for water suppression.
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Number of Scans (NS): Sufficient scans to obtain a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the FID using appropriate software.
-
Reference the spectrum to the internal standard (e.g., TSP at 0.0 ppm).
-
Identify the signals corresponding to the parent drug and its metabolites by comparing the spectra to that of a control (pre-dose) urine sample and reference spectra of the parent drug.
-
Quantify the metabolites by integrating their characteristic signals relative to the integral of the internal standard.
-
Diagram: Workflow for Drug Metabolite Analysis
Deuterium Isotope Effects on NMR Chemical Shifts
The substitution of a proton with a deuteron (B1233211) can cause small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects. These effects are typically small for ¹H chemical shifts but can be more significant for ¹³C chemical shifts.
| Molecule | Position of Deuteration | Observed Nucleus | Isotope Shift (ppm) |
| Toluene | Methyl group (-CD₃) | Aromatic Protons | ~ -0.02 |
| Chloroform | C-H (-CDCl₃) | ¹³C | ~ -0.5 |
| Ibuprofen | Methyl group of isobutyl | ¹³C of adjacent CH | ~ -0.15 |
| Caffeine | N-methyl group (-N-CD₃) | ¹³C of methyl group | ~ -0.3 |
Application Notes and Protocols: Tracing Amino acid Metabolism with 2-(4-Hydroxyphenyl)-L-glycine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful methodology for elucidating metabolic pathways and quantifying metabolite flux within biological systems.[1] By introducing molecules enriched with stable isotopes, such as Deuterium (B1214612) (²H), researchers can track the transformation of these labeled compounds through various biochemical reactions.[1] 2-(4-Hydroxyphenyl)-L-glycine-d2 is a deuterated, non-proteogenic amino acid. While its biosynthetic pathways in microorganisms are well-characterized, particularly in the context of glycopeptide antibiotic production, its metabolic fate in mammalian systems is not extensively documented in current scientific literature.[1][2][3] The Human Metabolome Database identifies 4-hydroxyphenylglycine as a component of the human exposome, indicating it is not a naturally occurring metabolite in humans.[2]
These application notes provide a comprehensive guide for utilizing this compound as a tracer to investigate its metabolic fate in a research setting. The following sections detail the known biosynthetic pathway of 4-hydroxyphenylglycine, a general experimental protocol for tracing its metabolism in cell culture, and methods for data analysis and presentation.
Biosynthesis of 4-Hydroxyphenylglycine (in Microorganisms)
4-Hydroxyphenylglycine (HPG) is synthesized from the shikimic acid pathway and involves a series of enzymatic reactions. The key enzymes in this pathway are prephenate dehydrogenase, 4-hydroxymandelate (B1240059) synthase, 4-hydroxymandelate oxidase, and 4-hydroxyphenylglycine transaminase.[1][3] The biosynthesis begins with prephenate, an intermediate in the shikimic acid pathway, and proceeds through the intermediates 4-hydroxyphenylpyruvate, 4-hydroxymandelate, and 4-hydroxylbenzoylformate to ultimately yield HPG.[1] L-tyrosine can act as the amino donor in the final transamination step.[1]
Experimental Protocols
The following is a general protocol for tracing the metabolism of this compound in an adherent mammalian cell line using liquid chromatography-mass spectrometry (LC-MS).
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa, HepG2) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium overnight.
-
Preparation of Labeling Medium: Prepare a custom labeling medium by supplementing a base medium (lacking the unlabeled counterpart, if possible) with this compound at a desired final concentration (e.g., 100 µM - 1 mM). The optimal concentration should be determined empirically.
-
Labeling: Aspirate the standard growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.
Metabolite Extraction
-
Quenching and Lysis: At each time point, rapidly aspirate the labeling medium. Quench metabolic activity by adding 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Cell Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Transfer: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Dried extracts can be stored at -80°C until analysis.
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Chromatographic Separation: Inject the samples onto a liquid chromatography system. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often used. Set up an appropriate LC gradient for separation.
-
Mass Spectrometry Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Configure the mass spectrometer to acquire data in both positive and negative ionization modes in full scan mode. Set the mass resolution to >60,000 to accurately resolve isotopologues.
Data Presentation and Analysis
The primary goal of the data analysis is to identify potential metabolites of this compound by searching for mass signals that contain the deuterium label.
Identifying Potential Metabolites
-
Mass Isotopologue Distribution (MID): Analyze the mass spectrometry data to determine the mass isotopologue distribution for known and unknown metabolites. The incorporation of deuterium from this compound will result in a mass shift of +2 (or +1 if one deuterium is lost) in downstream metabolites.
-
Metabolite Identification: Use metabolite databases (e.g., HMDB, KEGG) and fragmentation analysis (MS/MS) to tentatively identify compounds that show deuterium incorporation.
-
Pathway Analysis: Once potential labeled metabolites are identified, use pathway analysis tools to hypothesize the metabolic transformations that this compound may have undergone.
Quantitative Data Summary
The quantitative data from the time-course experiment should be summarized in a table to facilitate comparison. This table should include the relative abundance of the labeled precursor and any identified labeled metabolites at each time point.
| Time (hours) | Relative Abundance of this compound (M+2) | Relative Abundance of Metabolite A (M+2) | Relative Abundance of Metabolite B (M+1) |
| 0 | 1.00 | 0.00 | 0.00 |
| 1 | 0.85 | 0.12 | 0.03 |
| 4 | 0.62 | 0.28 | 0.10 |
| 8 | 0.35 | 0.45 | 0.20 |
| 24 | 0.10 | 0.65 | 0.25 |
Note: The values in this table are hypothetical and for illustrative purposes only. "Metabolite A" and "Metabolite B" represent potential downstream products identified through the LC-MS analysis.
Conclusion
While the metabolic fate of this compound in mammalian systems is an area for further investigation, the protocols and analytical strategies outlined in these application notes provide a robust framework for researchers to elucidate its metabolism. By carefully designing and executing stable isotope tracing experiments, scientists and drug development professionals can gain valuable insights into the biotransformation of this and other novel compounds.
References
Application Notes and Protocols for Pharmacokinetic Studies Using Deuterium-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in modern drug development. This modification, often referred to as "deuteration," can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties. The foundational principle behind this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1] This reduced rate of metabolism can result in a longer drug half-life, increased plasma exposure, less frequent dosing, and potentially a better safety profile by minimizing the formation of toxic metabolites.[1][2][3]
These application notes provide an overview of the use of deuterium-substituted compounds in pharmacokinetic studies, including detailed experimental protocols and data presentation for researchers in drug discovery and development.
Key Applications of Deuteration in Drug Development:
-
Enhanced Metabolic Stability: By replacing hydrogen atoms at metabolically vulnerable positions, the rate of drug metabolism can be significantly decreased.[1]
-
Improved Pharmacokinetic Profile: This often leads to a higher maximum plasma concentration (Cmax), greater total drug exposure (Area Under the Curve, AUC), and a longer elimination half-life (t½).[1]
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, potentially improving patient compliance.[1][3]
-
Minimized Drug-Drug Interactions: A more stable compound may be less susceptible to interactions with other drugs that inhibit or induce metabolic enzymes.
-
Reduced Formation of Toxic Metabolites: By slowing metabolism, the formation of potentially harmful metabolites can be minimized, thereby improving the drug's safety profile.[1][2]
Data Presentation: Comparative Pharmacokinetics
The following tables summarize quantitative data from studies comparing the pharmacokinetic profiles of non-deuterated drugs and their deuterated analogs.
Table 1: Comparative Pharmacokinetic Parameters of Ivacaftor and Deuterated Ivacaftor (Deutivacaftor/CTP-656) in Healthy Volunteers [4]
| Pharmacokinetic Parameter | Ivacaftor (150 mg) | Deuterated Ivacaftor (150 mg) | Key Observation |
| Area Under the Curve (AUC) | Baseline | Approximately 3-fold greater than Ivacaftor | Substantially increased total drug exposure with the deuterated form. |
| Plasma Concentration at 24 hours (C24) | Baseline | Approximately 3-fold greater than Ivacaftor | Higher sustained plasma levels of the deuterated drug. |
| Half-life (t½) | Baseline | Approximately 40% longer than Ivacaftor | Slower elimination of the deuterated drug from the body. |
| Metabolite Profile | Major metabolites are M1 (active) and M6 (inactive) | Greatest exposure is to the parent drug | Deuteration reduces the rate of metabolism, leading to higher parent drug exposure. |
Table 2: Comparative Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice [5]
| Pharmacokinetic Parameter | Methadone | d9-Methadone | Key Observation |
| Area Under the Curve (AUC) | Baseline | 5.7-fold increase | Significantly higher total drug exposure with the deuterated form. |
| Maximum Plasma Concentration (Cmax) | Baseline | 4.4-fold increase | Higher peak plasma concentration achieved with the deuterated drug. |
| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | Deuteration leads to a marked reduction in drug clearance. |
| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | Deuteration decreases the transfer of the drug across the blood-brain barrier in this model. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
This protocol outlines a general procedure to assess and compare the metabolic stability of a deuterated compound and its non-deuterated analog.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated version in human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration)[1][6]
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)[1]
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)[1]
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Initiation of Metabolic Reaction:
-
Time-Point Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[6]
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the metabolic reaction.
-
-
Sample Preparation and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.[6]
-
Compare the calculated half-lives and intrinsic clearance of the deuterated and non-deuterated compounds.[6]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study to compare a deuterated compound with its non-deuterated analog in a rat model.[1][6]
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration to rats.[1][6]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Appropriate vehicle for drug formulation (e.g., saline, PEG400)[1]
-
Male Sprague-Dawley rats (or other appropriate strain)[1]
-
Oral gavage needles[1]
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)[1]
-
Centrifuge[1]
-
LC-MS/MS system for bioanalysis[1]
Procedure:
-
Animal Acclimation and Dosing:
-
Blood Sampling:
-
Plasma Preparation:
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.[1]
-
Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[6]
-
Analyze the plasma samples to determine the concentration of the parent drug at each time point.[6]
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[1][6]
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[1]
-
Statistically compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.[6]
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of Dextromethorphan.[7]
Experimental Workflows
Caption: Experimental workflow for evaluating a deuterated drug candidate.[6]
Caption: Typical workflow for bioanalysis using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isotope Effects of Deuterated Standards in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the isotope effect of deuterated standards in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the "chromatographic isotope effect" and why does my deuterated internal standard elute at a different retention time than the non-deuterated analyte?
The "chromatographic isotope effect" is a known phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit slightly different retention times during chromatographic separation.[1][2] While chemically very similar, the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D) introduces subtle changes in the molecule's physicochemical properties.[3]
Key factors contributing to this effect include:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, which can result in weaker intermolecular forces between the deuterated compound and the stationary phase, often leading to earlier elution in reversed-phase chromatography.[3]
-
Hydrophobicity: Deuterated compounds are often slightly less hydrophobic than their protiated analogs. In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity leads to a weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.[3]
-
Molecular Size and Shape: Deuterium substitution can cause minor changes in the molecule's conformation and effective size, influencing its interaction with the stationary phase.[3]
Typically, in RPLC, the deuterated compound will elute slightly before the non-deuterated analyte.[3] However, in normal-phase liquid chromatography (NPLC), the opposite can occur, with the deuterated compound eluting later.[4]
Q2: Is a retention time shift between my analyte and deuterated internal standard always a problem?
Not necessarily, but it requires careful evaluation. Ideally, the internal standard should co-elute with the analyte to experience and correct for the exact same matrix effects and ionization suppression or enhancement.[3] When the retention times differ, the analyte and the internal standard might elute into regions with different co-eluting matrix components. This can lead to what is known as "differential matrix effects," where the two compounds experience different degrees of ion suppression or enhancement, compromising quantitative accuracy.[5][6] It has been reported that matrix effects experienced by an analyte and its stable isotope-labeled (SIL) internal standard can differ by 26% or more in such cases.[5]
Q3: How many deuterium atoms are optimal for an internal standard to minimize the isotope effect?
While there is no single answer for all molecules, a common recommendation is to incorporate between 2 and 10 deuterium atoms.[2] The goal is to have a sufficient mass shift to avoid isotopic crosstalk from the analyte's natural M+1, M+2, etc., peaks, without introducing a significant chromatographic shift. The position of the deuterium labels is also critical; they should be placed in stable positions of the molecule to avoid back-exchange with hydrogen from the solvent.[7]
Q4: Are there alternatives to deuterated standards that are less prone to retention time shifts?
Yes, internal standards labeled with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[2][8] The fractional change in mass is smaller for these isotopes compared to deuterium, resulting in physicochemical properties that are even more similar to the native analyte. Consequently, ¹³C- and ¹⁵N-labeled standards are much less likely to exhibit a chromatographic shift.[8][9] However, they are often more expensive and less readily available than their deuterated counterparts.
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards in LC-MS.
Issue: The deuterated internal standard does not co-elute with the analyte.
Potential Cause: Chromatographic isotope effect.
Troubleshooting Steps:
-
Assess the Significance of the Shift:
-
Integrate both the analyte and internal standard peaks.
-
If the shift is small and consistent, and validation experiments (e.g., matrix effect assessment) show no impact on accuracy and precision, it may be acceptable.
-
-
Modify Chromatographic Conditions:
-
Adjust Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can change selectivity and potentially reduce the separation.[3]
-
Modify Gradient: A steeper gradient can decrease the overall time on the column and may help the peaks to merge.[3]
-
Change Column Temperature: Optimizing the column temperature can influence selectivity.
-
-
Evaluate Different Columns:
-
The degree of separation can be dependent on the stationary phase chemistry. Testing columns with different properties (e.g., C18, Phenyl-Hexyl, etc.) may resolve the issue.[2]
-
-
Consider an Alternative Internal Standard:
-
If chromatographic optimization is unsuccessful, consider using an internal standard with a different deuteration pattern or, ideally, a ¹³C- or ¹⁵N-labeled standard, which are less prone to chromatographic shifts.[2]
-
Issue: Inconsistent analyte/internal standard peak area ratio across samples.
Potential Cause: Differential matrix effects due to the lack of co-elution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analyte/internal standard ratios.
Quantitative Data on Retention Time Shifts
The following tables summarize quantitative data from studies investigating the impact of deuteration on retention time (Δt_R = t_R(protiated) - t_R(deuterated)). A positive value indicates that the deuterated compound elutes earlier.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) |
| Olanzapine / Olanzapine-d₃ | Reversed-phase LC-MS/MS | - | - | < 0.16 min |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d₈ | Reversed-phase LC-MS/MS | - | - | < 0.16 min |
| Ergothioneine / Ergothioneine-d₉ | Ion-pairing reversed-phase chromatography | 1.44 min | 1.42 min | 0.02 min |
| Dimethyl-labeled E. coli tryptic digests (light vs. intermediate labeled) | UPLC | Not specified | Not specified | Median shift of 2.0 s |
| Dimethyl-labeled E. coli tryptic digests (light vs. heavy labeled) | UPLC | Not specified | Not specified | Median shift of 2.9 s |
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) |
| Olanzapine / Olanzapine-d₃ | Normal-Phase LC-MS/MS | 1.60 min | 1.66 min | -0.06 min |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d₈ | Normal-Phase LC-MS/MS | 2.62 min | 2.74 min | -0.12 min |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantitatively evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard. This protocol is adapted from regulatory guidelines.[10]
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different individual sources.
-
Analyte and deuterated internal standard stock solutions.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples (for each matrix source):
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Process the blank matrix through the entire sample preparation procedure. Add the analyte and internal standard to the final, clean extract at the same low and high concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix before the sample preparation procedure at the same low and high concentrations.
-
-
Analyze Samples: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Recovery (%): Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Protocol 2: Qualitative Assessment of Differential Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement, and to visually assess if the analyte and internal standard are affected differently.
Materials:
-
LC-MS/MS system with a T-fitting to allow for post-column infusion.
-
Syringe pump.
-
Solution of the analyte and deuterated internal standard at a concentration that gives a stable and moderate signal.
-
Prepared blank matrix extract.
-
Reconstitution solvent (for blank injection).
Procedure:
-
System Setup:
-
Install a T-fitting between the analytical column and the mass spectrometer's ion source.
-
Connect the LC outlet to one port of the T-fitting and a syringe pump to the second port. The third port goes to the MS source.
-
-
Infusion and Equilibration:
-
Begin infusing the solution of the analyte and internal standard at a low, constant flow rate (e.g., 5-10 µL/min) using the syringe pump.
-
Allow the MS signal for both the analyte and the internal standard to stabilize, which will result in a constant, elevated baseline.
-
-
Analysis:
-
Blank Injection: First, inject a sample of the reconstitution solvent to obtain the stable baseline signal.
-
Matrix Injection: Inject a prepared blank matrix extract.
-
-
Data Interpretation:
-
Monitor the signal intensity (as a chromatogram) for both the analyte and the internal standard throughout the run.
-
Any significant dip in the baseline indicates a region of ion suppression .
-
Any significant rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of your analyte and internal standard (from a separate injection without infusion) to these regions of suppression/enhancement.
-
Crucially, observe if the dips or rises in the baseline are identical for both the analyte and the internal standard. If the profiles are different, it indicates a differential matrix effect , which will likely lead to inaccurate quantification.
-
Caption: Schematic of a post-column infusion experiment setup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. myadlm.org [myadlm.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromforum.org [chromforum.org]
- 9. chromforum.org [chromforum.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression with 2-(4-Hydroxyphenyl)-L-glycine-d2
Welcome to the technical support center for the effective use of 2-(4-Hydroxyphenyl)-L-glycine-d2 as an internal standard in LC-MS/MS analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of 2-(4-Hydroxyphenyl)-L-glycine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][3] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[1]
Q2: How does using this compound help in minimizing ion suppression?
A2: Using a stable isotope-labeled (SIL) internal standard like this compound is a widely accepted strategy to compensate for matrix effects, including ion suppression.[4][5] The underlying principle is that the deuterated internal standard is chemically and physically almost identical to the analyte of interest (2-(4-Hydroxyphenyl)-L-glycine).[6] Therefore, it should co-elute chromatographically and experience the same degree of ion suppression as the analyte.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]
Q3: Can I still get inaccurate results even when using a deuterated internal standard?
A3: Yes, while highly effective, deuterated internal standards are not a guaranteed solution in all cases. A phenomenon known as the "deuterium isotope effect" can cause a slight difference in the physicochemical properties between the analyte and the deuterated internal standard.[1][4] This can lead to a small chromatographic separation between the two compounds.[1][4] If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[1][4] It is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q4: What are the primary sources of ion suppression in biological samples?
A4: Ion suppression in biological samples can originate from various endogenous and exogenous sources. Endogenous components include salts, phospholipids, proteins, and peptides.[7] Exogenous sources can be introduced during sample collection and preparation, and include anticoagulants, plasticizers from collection tubes, and mobile phase additives.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments using this compound.
Problem 1: Poor peak shape and/or low signal intensity for both the analyte and this compound.
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[2] 3. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of the analyte from the matrix interferences. |
| Suboptimal MS Source Conditions | 1. Tune Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization efficiency of the analyte and internal standard. |
Problem 2: The peak for this compound is chromatographically separated from the analyte peak.
| Possible Cause | Troubleshooting Steps |
| Deuterium (B1214612) Isotope Effect | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition (e.g., organic solvent ratio, buffer concentration) or temperature to minimize the separation. 2. Change Column: Experiment with a column that has a different stationary phase chemistry to alter the retention characteristics. 3. Confirm Co-elution: Inject a mixed standard of the analyte and internal standard to precisely determine their retention times and degree of separation. |
Problem 3: The internal standard signal is inconsistent across samples.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrants and samples experience similar matrix effects.[1] 2. Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram. This will help in adjusting the chromatography to move the analyte and internal standard peaks to a "cleaner" region. |
| Inaccurate Pipetting | 1. Verify Pipette Calibration: Ensure that the pipettes used for adding the internal standard are properly calibrated. 2. Review Internal Standard Addition Step: Add the internal standard early in the sample preparation process to account for any loss during extraction. |
Experimental Protocols
Below are illustrative experimental protocols for the analysis of 2-(4-Hydroxyphenyl)-L-glycine using this compound as an internal standard. These are starting points and should be optimized for your specific application and instrumentation.
Protocol 1: Protein Precipitation for Plasma Samples
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Post-Column Infusion to Evaluate Ion Suppression
-
Setup:
-
Prepare a 100 ng/mL solution of 2-(4-Hydroxyphenyl)-L-glycine in the mobile phase.
-
Deliver this solution post-column via a syringe pump and a T-connector at a constant flow rate (e.g., 10 µL/min).
-
The LC eluent is mixed with the infused solution before entering the mass spectrometer.
-
-
Procedure:
-
Begin infusing the solution and acquire data on the mass spectrometer to establish a stable baseline signal for the analyte.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline signal of the analyte. A dip in the signal indicates a region of ion suppression.
-
Quantitative Data Summary
The following table presents hypothetical data from a validation experiment to assess the effectiveness of this compound in compensating for ion suppression.
Table 1: Matrix Effect Assessment
| Analyte Concentration (ng/mL) | Peak Area (Analyte in Solvent) | Peak Area (Analyte in Matrix) | Matrix Effect (%) | Peak Area Ratio (Analyte/IS in Matrix) |
| 10 | 15,234 | 8,531 | -44.0 | 0.51 |
| 50 | 76,170 | 42,655 | -44.0 | 2.55 |
| 100 | 151,980 | 85,109 | -44.0 | 5.09 |
| 500 | 759,900 | 425,544 | -44.0 | 25.45 |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | e.g., 168.1 -> 122.1 |
| MRM Transition (IS) | e.g., 170.1 -> 124.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: A decision tree for troubleshooting common issues when using a deuterated internal standard.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Hydroxyphenyl)-L-glycine-d2_product_DataBase_PeptideDB [peptidedb.com]
- 5. lcms.cz [lcms.cz]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Hydroxyphenylglycine by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of hydroxyphenylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis of hydroxyphenylglycine?
A1: The most frequent causes of poor peak shape for hydroxyphenylglycine include inappropriate mobile phase pH relative to the analyte's pKa, secondary interactions with the stationary phase, column overloading, and issues with the injection solvent.[1][2][3] Given that hydroxyphenylglycine has both acidic and basic functional groups, controlling the pH is especially critical.[4][5]
Q2: What is the pKa of hydroxyphenylglycine and why is it important for HPLC method development?
A2: Hydroxyphenylglycine has multiple pKa values due to its carboxylic acid, amino, and phenolic hydroxyl groups. The predicted acidic pKa is around 1.74-2.17, and the basic pKa is associated with the amino group.[5][6][7] The pKa is crucial because the mobile phase pH should be adjusted to at least 2 units above or below the pKa of the functional group of interest to ensure the analyte is in a single ionic form (either fully protonated or deprotonated).[8] Operating near a pKa can lead to peak splitting or broadening as the analyte exists in multiple ionization states.[9][10][11]
Q3: Which type of HPLC column is best suited for analyzing hydroxyphenylglycine?
A3: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of hydroxyphenylglycine and related compounds.[12][13] The choice of stationary phase can influence peak shape, and modern, high-purity silica (B1680970) columns with end-capping are often preferred to minimize secondary interactions with residual silanols, which can cause peak tailing for polar compounds like hydroxyphenylglycine.[2][14]
Q4: Can interactions with metal components of the HPLC system affect the peak shape of hydroxyphenylglycine?
A4: Yes, hydroxyphenylglycine has functional groups that can chelate with metal ions.[15] If the HPLC system (e.g., frits, tubing, or even the stationary phase) leaches metal ions, it can lead to complex formation, resulting in peak tailing or loss of signal.[15][16] Using bio-inert or PEEK-lined components can mitigate these effects.[16]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
Q: My hydroxyphenylglycine peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue where the back of the peak is drawn out.[1] The troubleshooting workflow below can help identify and resolve the cause.
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent with a higher elution strength (e.g., high percentage of organic solvent) than your mobile phase, it can cause peak fronting. [17][18]The best practice is to dissolve your sample in the mobile phase itself. 2. Sample Overload (Concentration): High concentrations of the analyte can lead to a saturation effect on the stationary phase, resulting in peak fronting. [1]Dilute your sample and re-inject. If you must inject a high concentration, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity. [17][19]3. Low Column Temperature: In some cases, low column temperature can lead to poor mass transfer kinetics and result in fronting. [20]Try increasing the column temperature (e.g., to 30-40 °C).
Quantitative Data Summary
Table 1: Physicochemical Properties of Hydroxyphenylglycine
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [4][21] |
| Molecular Weight | 167.16 g/mol | [4][21] |
| pKa (Acidic) | ~1.74 - 2.17 (Predicted) | [5][6][7] |
| pKa (Basic) | ~9.0 (Predicted for amino group) | [5][7] |
| logP | -2.4 to 0.3 (Predicted) | [4][5][7] |
Experimental Protocols
Protocol 1: Standard HPLC Method for Hydroxyphenylglycine
This protocol provides a starting point for the analysis of hydroxyphenylglycine. Optimization may be required based on your specific sample matrix and instrumentation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [12]* Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min. [12]* Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm. [12]* Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Phosphoric Acid).
Protocol 2: Troubleshooting by Mobile Phase pH Adjustment
This protocol outlines a systematic approach to optimizing the mobile phase pH to improve peak shape.
-
Determine Analyte pKa: From literature, the relevant pKa values for hydroxyphenylglycine are approximately 2 and 9. [5][6][7]2. Select a pH Range: To ensure the analyte is in a single ionic state, choose a pH that is at least 2 units away from the pKa values. For hydroxyphenylglycine, a pH below 2 (e.g., pH 1.8) or between pH 4 and 7 would be suitable starting points.
-
Prepare Buffered Mobile Phases:
-
Low pH: Prepare an aqueous mobile phase with 25 mM phosphate (B84403) buffer or 0.1% formic/phosphoric acid, and adjust the pH to the desired value (e.g., 2.5).
-
Mid-range pH: Prepare an aqueous mobile phase with 25 mM phosphate or acetate (B1210297) buffer and adjust the pH to the desired value (e.g., 4.5).
-
-
Equilibrate the System: For each new mobile phase, ensure the column is equilibrated for at least 10-15 column volumes.
-
Inject the Standard: Inject a standard solution of hydroxyphenylglycine.
-
Evaluate Peak Shape: Compare the peak symmetry (tailing factor or asymmetry factor) from the chromatograms at different pH values.
-
Optimize: Select the pH that provides the best peak shape and proceed with further method optimization (e.g., organic solvent ratio, gradient).
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. waters.com [waters.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. moravek.com [moravek.com]
- 12. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]
- 13. ejgm.co.uk [ejgm.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. silcotek.com [silcotek.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 19. m.youtube.com [m.youtube.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]
Technical Support Center: Quantitative Amino-Acid-Analyse
Willkommen im technischen Support-Center für die quantitative Aminosäureanalyse. Diese Ressource soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung bei der Behebung von Problemen helfen, auf die sie bei ihren Experimenten stoßen könnten.
Fehlerbehebungshandbuch
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der quantitativen Aminosäureanalyse auftreten können, und bietet schrittweise Lösungen.
Problem 1: Schlechte oder inkonsistente Derivatisierung
F: Ich erhalte niedrige oder variable Peakflächen für meine derivatisierten Aminosäuren. Was könnte die Ursache sein?
A: Eine uneinheitliche Derivatisierung ist ein häufiges Problem, das die Quantifizierung erheblich beeinträchtigen kann. Hier sind einige mögliche Ursachen und Lösungen:
-
Reagenzqualität: Stellen Sie sicher, dass Ihre Derivatisierungsreagenzien (z. B. PITC, OPA, FMOC) von hoher Qualität und nicht abgelaufen sind. Reagenzien können mit der Zeit abgebaut werden, was zu einer geringeren Reaktionseffizienz führt.[]
-
pH-Wert der Reaktion: Die meisten Derivatisierungsreaktionen sind stark pH-abhängig. Überprüfen und optimieren Sie den pH-Wert Ihrer Reaktionsmischung gemäß dem Protokoll für Ihr spezifisches Reagenz.
-
Reaktionszeit und -temperatur: Eine unvollständige Reaktion kann auf eine unzureichende Reaktionszeit oder eine suboptimale Temperatur zurückzuführen sein. Stellen Sie sicher, dass Sie die empfohlenen Inkubationszeiten und -temperaturen einhalten.
-
Probenmatrix-Effekte: Komponenten in Ihrer Probenmatrix (z. B. Salze, Detergenzien) können die Derivatisierungsreaktion stören.[2] Erwägen Sie einen Probenreinigungsschritt wie die Festphasenextraktion (SPE), um störende Substanzen zu entfernen.
-
Feuchtigkeitsempfindlichkeit: Einige Derivatisierungsreagenzien, insbesondere Silylierungsreagenzien für die GC-Analyse, sind feuchtigkeitsempfindlich.[3] Führen Sie die Reaktion unter wasserfreien Bedingungen durch.
Logischer Arbeitsablauf zur Fehlerbehebung bei der Derivatisierung
Abbildung 1: Logischer Arbeitsablauf zur Fehlerbehebung bei Derivatisierungsproblemen.
Problem 2: Schlechte chromatographische Auflösung
F: Meine Aminosäure-Peaks sind nicht gut getrennt, was die genaue Quantifizierung erschwert. Wie kann ich die Auflösung verbessern?
A: Eine schlechte chromatographische Auflösung kann durch verschiedene Faktoren verursacht werden. Hier sind einige Schritte zur Fehlerbehebung:
-
Mobile Phase:
-
pH-Anpassung: Der pH-Wert der mobilen Phase beeinflusst den Ionisierungszustand der Aminosäuren und damit ihre Retention. Eine geringfügige Anpassung des pH-Werts kann die Trennung kritischer Paare oft verbessern.[4]
-
Zusammensetzung des organischen Lösungsmittels: Variieren Sie das Verhältnis von organischem Lösungsmittel zu wässrigem Puffer in Ihrer mobilen Phase. Ein flacherer Gradient kann die Auflösung verbessern.
-
-
Säule:
-
Säulenchemie: Stellen Sie sicher, dass Sie eine für die Aminosäureanalyse geeignete Säulenchemie verwenden (z. B. C18 für die Umkehrphasenchromatographie derivatisierter Aminosäuren).
-
Säulenalterung: Mit der Zeit kann die Leistung der Säule nachlassen. Wenn Sie eine Verschlechterung der Auflösung feststellen, versuchen Sie, die Säule zu regenerieren oder durch eine neue zu ersetzen.
-
Temperatur: Die Säulentemperatur beeinflusst die Viskosität der mobilen Phase und die Wechselwirkungen zwischen Analyt und stationärer Phase. Eine Optimierung der Säulentemperatur kann die Auflösung verbessern.[5]
-
-
Flussrate: Eine Reduzierung der Flussrate kann die Auflösung verbessern, führt aber zu längeren Laufzeiten.
Problem 3: Hoher Hintergrund oder Geisterpeaks
F: Ich sehe in meinen Chromatogrammen einen hohen Hintergrund oder unerwartete Peaks. Was sind die möglichen Ursachen?
A: Ein hoher Hintergrund und Geisterpeaks können die Empfindlichkeit und Genauigkeit Ihrer Analyse beeinträchtigen. Mögliche Quellen sind:
-
Kontamination:
-
Reagenzien und Lösungsmittel: Verwenden Sie nur hochreine Lösungsmittel und Reagenzien (HPLC- oder LC-MS-Qualität).[2] Verunreinigungen können zu Hintergrundsignalen und Geisterpeaks führen.
-
Probenvorbereitung: Vermeiden Sie Kontaminationen während der Probenvorbereitung. Verwenden Sie saubere Glaswaren und Pipettenspitzen. Mikrobielle Kontamination kann ebenfalls eine Proteinquelle sein.[]
-
-
Carryover: Ein Carryover von einer Injektion zur nächsten kann zu Geisterpeaks führen. Optimieren Sie Ihre Nadelwaschmethode und injizieren Sie Leerproben zwischen den Proben, um das System zu spülen.
-
Abbau des Derivatisierungsreagenzes: Überschüssiges oder abgebautes Derivatisierungsreagenz kann im Chromatogramm erscheinen.[6]
Häufig gestellte Fragen (FAQs)
F: Welche Methode ist besser für die quantitative Aminosäureanalyse: HPLC mit UV/Fluoreszenz-Detektion oder LC-MS?
A: Die Wahl der Methode hängt von Ihren spezifischen Anforderungen ab.
| Merkmal | HPLC-UV/Fluoreszenz | LC-MS/MS |
| Empfindlichkeit | Gut, insbesondere mit Fluoreszenzdetektion. | Sehr hoch, ideal für Spurenanalysen.[] |
| Selektivität | Mäßig, kann durch koeluierende Verbindungen beeinträchtigt werden. | Sehr hoch, bietet eine hohe Spezifität.[] |
| Kosten | Geringere Instrumentenkosten.[] | Höhere Instrumentenkosten und Wartungsaufwand.[] |
| Analyse von Modifikationen | Nicht direkt für die Analyse von posttranslationalen Modifikationen (PTMs) geeignet.[7] | Kann PTMs identifizieren und quantifizieren.[] |
| Durchsatz | Kann für einen hohen Durchsatz automatisiert werden. | Kann für einen hohen Durchsatz automatisiert werden. |
Tabelle 1: Vergleich von HPLC-UV/Fluoreszenz und LC-MS/MS für die quantitative Aminosäureanalyse.
F: Wie wichtig ist die Hydrolyse bei der Analyse von proteingebundenen Aminosäuren?
A: Die Hydrolyse ist ein entscheidender Schritt, um einzelne Aminosäuren aus Proteinen und Peptiden freizusetzen.[2] Eine unvollständige Hydrolyse führt zu einer Unterschätzung der Aminosäuremengen.[] Die gebräuchlichste Methode ist die Säurehydrolyse mit 6 M HCl.[] Es ist jedoch zu beachten, dass einige Aminosäuren (z. B. Serin, Threonin) während der Säurehydrolyse teilweise abgebaut werden können, während andere (z. B. Isoleucin, Valin) längere Hydrolysezeiten für eine vollständige Freisetzung benötigen.[] Daher kann eine Zeitverlaufsstudie der Hydrolyse (z. B. 24, 48 und 72 Stunden) erforderlich sein, um die optimalen Bedingungen zu bestimmen.[2]
F: Sollte ich einen internen Standard verwenden?
A: Ja, die Verwendung eines internen Standards wird dringend empfohlen, um die Genauigkeit und Reproduzierbarkeit Ihrer quantitativen Analyse zu verbessern.[8] Ein interner Standard, typischerweise eine stabil-isotopenmarkierte Aminosäure oder eine nicht-natürliche Aminosäure, wird der Probe in einer bekannten Konzentration vor der Probenvorbereitung zugesetzt.[8] Er hilft, Variationen zu korrigieren, die während der Probenvorbereitung, Derivatisierung und Injektion auftreten können.[8]
Experimentelle Protokolle
Protokoll 1: Allgemeine Probenvorbereitung und Säurehydrolyse
-
Probenvorbereitung: Die Proben müssen frei von störenden Substanzen wie Salzen und Detergenzien sein.[2] Techniken wie die Dialyse oder die Fällung mit Trichloressigsäure (TCA) können zur Probenreinigung eingesetzt werden.[9]
-
Hydrolyse:
-
Überführen Sie eine bekannte Menge Ihrer Proteinprobe in ein Hydrolyseröhrchen.
-
Fügen Sie 6 M HCl hinzu.
-
Evakuieren und versiegeln Sie das Röhrchen unter Vakuum.
-
Inkubieren Sie bei 110 °C für 24 Stunden.[9]
-
Lassen Sie das Röhrchen abkühlen, öffnen Sie es und trocknen Sie die Probe unter Vakuum, um die HCl zu entfernen.
-
Lösen Sie die hydrolysierte Probe in einem geeigneten Puffer für die Derivatisierung und Analyse.
-
Protokoll 2: Pre-column Derivatisierung mit Phenylisothiocyanat (PITC)
-
Lösen Sie die getrocknete hydrolysierte Probe in einem Kopplungspuffer (z. B. Ethanol:Wasser:Triethylamin, 2:2:1).
-
Fügen Sie das PITC-Reagenz (z. B. Ethanol:Wasser:Triethylamin:PITC, 7:1:1:1) hinzu.
-
Mischen Sie und inkubieren Sie bei Raumtemperatur für 20 Minuten.
-
Trocknen Sie die Probe unter Vakuum, um die überschüssigen Reagenzien zu entfernen.
-
Lösen Sie die derivatisierte Probe in der mobilen Anfangsphase für die HPLC-Analyse.
Experimenteller Arbeitsablauf für die quantitative Aminosäureanalyse
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die quantitative Aminosäureanalyse.
References
- 2. usp.org [usp.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Q&A of Amino Acid Analysis (AAA) - Creative Proteomics [creative-proteomics.com]
- 8. iroatech.com [iroatech.com]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Preventing In-Source Fragmentation of Labeled Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of in-source fragmentation (ISF) in the mass spectrometric analysis of isotopically labeled amino acids.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why does it occur? A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of analyte ions within the ion source of a mass spectrometer, before they enter the mass analyzer.[1][2] This phenomenon occurs in the intermediate pressure region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1][3] ISF is primarily caused by energetic collisions between the ions and residual solvent vapor or drying gas molecules, with the energy for these collisions being supplied by the voltage differences applied to the ion optics, such as the cone voltage.[1][2]
Q2: How does ISF affect the analysis of isotopically labeled amino acids? A2: In-source fragmentation can significantly compromise the quantitative and qualitative analysis of labeled amino acids. It can lead to a decrease in the abundance of the intended precursor ion, which reduces analytical sensitivity.[4] Furthermore, the fragment ions generated can complicate mass spectra, potentially interfering with the detection of other analytes or being misidentified as different compounds.[1][3] For stable isotope-labeled internal standards, fragmentation can cause the loss of the isotopic label or create interfering ions at the mass-to-charge ratio of the unlabeled analyte, leading to inaccurate quantification.[5]
Q3: What are the primary instrument parameters that influence ISF? A3: The most critical parameter influencing ISF is the cone voltage (also referred to as fragmentor voltage or declustering potential by different manufacturers).[1][4] Increasing the cone voltage accelerates ions, leading to more energetic collisions and greater fragmentation.[2][6] Other important parameters include the desolvation temperature and source temperature ; higher temperatures can provide more thermal energy, promoting the fragmentation of labile molecules.[1][7] Gas flow rates, such as the nebulizer gas, can also play a role by influencing the desolvation process and ion energetics.[8][9]
Q4: Can my choice of isotopic label affect stability in the ion source? A4: Yes, the choice of label can be important. For instance, deuterium-labeled (²H) standards can sometimes be susceptible to hydrogen/deuterium (H/D) back-exchange in the ion source, especially under certain solvent or temperature conditions.[5] This can result in the loss of the label and the appearance of an ion at a lower mass, potentially interfering with the unlabeled analyte. Using heavy-atom labels like ¹³C or ¹⁵N is generally preferred as they form stable covalent bonds that are not subject to exchange, ensuring greater stability during ionization.[5]
Q5: How can I distinguish between a true low-abundance analyte and an in-source fragment? A5: Distinguishing true analytes from in-source fragments is crucial for accurate data interpretation. One effective method is to utilize liquid chromatography (LC). In-source fragments will have the exact same retention time as their parent molecule.[3] If two ions have identical retention times but one is a potential fragment of the other, ISF is a likely cause. You can confirm this by lowering the cone voltage; the intensity of the fragment ion should decrease significantly relative to the parent ion.
Troubleshooting Guide: High In-Source Fragmentation
This guide provides a systematic approach to diagnosing and minimizing excessive in-source fragmentation of your labeled amino acids.
Caption: Logical workflow for troubleshooting and minimizing in-source fragmentation.
Data Presentation: Impact of MS Parameters
The following tables summarize the key parameters to adjust and provide an example of data from a cone voltage optimization experiment. It is recommended to adjust one parameter at a time to clearly observe its effect.[8]
Table 1: Impact of Mass Spectrometer Source Parameters on In-Source Fragmentation
| Parameter | Action to Reduce Fragmentation | Primary Effect | Potential Side Effect |
| Cone Voltage / Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy of ions, leading to "softer" ionization.[4][8] | A voltage set too low may decrease overall ion signal and transmission.[8] |
| Desolvation Temperature | Decrease in increments of 25-50 °C | Reduces the thermal energy imparted to the ions, preserving the precursor.[8] | Inefficient desolvation can lead to solvent clusters and reduced signal intensity. |
| Source Temperature | Decrease in increments of 10-20 °C | Minimizes thermal stress on the analyte.[8][10] | May negatively affect ionization efficiency for some compounds. |
| Nebulizer Gas Flow | Optimize (may need to increase or decrease) | Affects droplet size and desolvation efficiency.[8] | Suboptimal flow can reduce ionization efficiency or cause unstable spray. |
Table 2: Example Data from Cone Voltage Optimization for a Labeled Amino Acid (Hypothetical data for illustrating the principle)
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Major Fragment Ion Intensity (counts) | Precursor-to-Fragment Ratio |
| 80 | 50,000 | 250,000 | 0.2 |
| 60 | 200,000 | 180,000 | 1.1 |
| 40 | 850,000 | 75,000 | 11.3 |
| 20 | 1,200,000 | 15,000 | 80.0 |
| 10 | 900,000 | 5,000 | 180.0 |
In this example, a cone voltage of 20 V provides the optimal balance of high precursor ion signal with minimal fragmentation.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize ISF
This protocol describes a standard method for finding the optimal cone voltage using direct infusion.
Objective: To determine the cone voltage that maximizes the precursor ion signal while minimizing the fragment ion signal for a specific labeled amino acid.
Methodology:
-
Prepare Standard Solution: Prepare a solution of the labeled amino acid at a typical working concentration (e.g., 100-500 ng/mL) in a solvent mixture that mimics the mobile phase composition at the expected elution time.
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer's ion source using a syringe pump at a stable, low flow rate (e.g., 5-10 µL/min). This ensures a constant supply of the analyte.[8]
-
Set Initial MS Parameters: Begin with standard instrument settings for source and desolvation temperatures. Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and potential fragment ions.
-
Ramp Cone Voltage: Start with a relatively high cone voltage where significant fragmentation is observed (e.g., 80-100 V).
-
Acquire Data: Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step). At each step, allow the signal to stabilize and then acquire a mass spectrum for a short period (e.g., 30-60 seconds).[8]
-
Analyze Data: For each acquired spectrum, record the absolute intensity of the desired precursor ion and any major fragment ions.
-
Determine Optimum: Plot the intensities of the precursor and fragment ions against the cone voltage. The optimal cone voltage is the one that provides the highest precursor ion signal with an acceptably low level of fragmentation.[8] This often represents a compromise to maintain a strong overall signal.
Key Concepts Illustrated
Caption: The electrospray ionization (ESI) process showing where in-source fragmentation occurs.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Addressing Racemization in Amino Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for addressing racemization in amino acid analysis, with a focus on the application of deuterium (B1214612) labeling.
Frequently Asked Questions (FAQs)
Q1: What is amino acid racemization and why is it a concern in my analysis?
A1: Amino acid racemization is the process where a pure L- or D-amino acid enantiomer converts into a mixture of both L- and D-forms. In biological systems, proteins are almost exclusively composed of L-amino acids. Analytical procedures, especially acid hydrolysis used to break down proteins into their constituent amino acids, can induce racemization.[1][2] This is a significant issue because the presence of D-amino acids can be a marker for age-related protein degradation or bacterial contamination. Uncontrolled, artificial racemization during sample preparation can lead to an overestimation of the initial D-amino acid content, yielding inaccurate results.[3]
Q2: How does deuterium labeling help in addressing racemization?
A2: Deuterium labeling is a powerful technique used to both distinguish and minimize the effects of hydrolysis-induced racemization. The principle lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Racemization involves the removal and replacement of the hydrogen atom at the alpha-carbon of the amino acid. When hydrolysis is performed in deuterated acid (e.g., DCl in D₂O), the hydrogen at the alpha-carbon of newly racemized amino acids is replaced by deuterium. This has two benefits:
-
Quantification of Artifacts: Amino acids that were already in the D-form in the original sample will retain their alpha-hydrogen, while those that racemize during hydrolysis will incorporate deuterium. These can be distinguished by mass spectrometry, allowing for the accurate quantification of the original D-amino acid content.[3]
-
Reduction of Racemization: The stronger C-D bond makes it more difficult to abstract the alpha-proton, thus slowing down the rate of racemization for amino acids that have incorporated deuterium.
Q3: Which amino acids are most susceptible to racemization?
A3: The rate of racemization varies among different amino acids. Aspartic acid is known to be one of the most susceptible to racemization, followed by other amino acids like glutamic acid, phenylalanine, and alanine.[4] Factors such as the chemical structure of the amino acid side chain and the neighboring amino acids in a peptide sequence can influence the rate of racemization.
Q4: Can I use methods other than acid hydrolysis to avoid racemization?
A4: Yes, enzymatic hydrolysis can be used as a milder alternative to acid hydrolysis and generally results in significantly lower levels of racemization.[2][5] However, complete enzymatic digestion of a protein can be challenging and may require a combination of different proteases. The choice between acid and enzymatic hydrolysis depends on the specific goals of the analysis and the nature of the sample.
Troubleshooting Guides
Problem 1: High levels of D-amino acids detected in my control sample, which should be predominantly L-amino acids.
| Possible Cause | Suggested Solution |
| Harsh Hydrolysis Conditions | - Reduce the temperature or duration of the acid hydrolysis. While 110°C for 24 hours is standard, for sensitive amino acids, a time-course study may be necessary to find optimal conditions that ensure complete hydrolysis with minimal racemization.[4] - Consider using vapor-phase hydrolysis, which can sometimes be cleaner than liquid-phase hydrolysis. |
| Contamination | - Ensure all glassware is pyrolyzed to remove any amino acid contaminants. - Use high-purity reagents (e.g., constant-boiling HCl). - Wear powder-free gloves and work in a clean environment to avoid contamination from dust and skin, which can contain amino acids. |
| Inappropriate Hydrolysis Method | - For highly sensitive applications where even minimal racemization is a concern, consider using enzymatic hydrolysis as an alternative to acid hydrolysis.[2][5] |
| Matrix Effects | - The sample matrix (e.g., high salt or carbohydrate concentration) can sometimes influence the rate of racemization.[6] Purify the protein of interest before hydrolysis if possible. |
Problem 2: My chromatogram shows poor separation of L- and D-amino acid enantiomers.
| Possible Cause | Suggested Solution |
| Suboptimal Chiral Stationary Phase (CSP) | - Ensure you are using a chiral column specifically designed for amino acid enantiomer separation (e.g., macrocyclic glycopeptide-based CSPs).[7][8] - Different CSPs have different selectivities for various amino acids. You may need to screen different types of chiral columns.[9] |
| Incorrect Mobile Phase Composition | - The composition of the mobile phase, including the organic modifier, pH, and any additives, is crucial for chiral separation. Systematically optimize the mobile phase composition.[10] - For ligand-exchange chromatography, the concentration of the metal salt (e.g., CuSO₄) is a critical parameter to optimize.[10] |
| Temperature Fluctuations | - Column temperature can significantly affect chiral separations. Use a column oven to maintain a stable and optimized temperature.[10] |
| Inadequate Derivatization (if applicable) | - If using a pre-column derivatization method, ensure the reaction has gone to completion for both enantiomers. Incomplete derivatization can lead to peak broadening and poor resolution. |
Problem 3: I see unexpected peaks in my mass spectrometry data after hydrolysis with deuterated acid.
| Possible Cause | Suggested Solution |
| Incomplete Deuterium Exchange | - Ensure the deuterated acid (e.g., DCl in D₂O) has a high isotopic purity. - Incomplete exchange may lead to a population of molecules with and without deuterium at the alpha-carbon, resulting in multiple peaks for the same amino acid. |
| Side Reactions | - Besides racemization, other side reactions can occur during acid hydrolysis, leading to modified amino acids that appear as unexpected peaks. - For example, tryptophan can be degraded by acid hydrolysis. Specialized hydrolysis conditions (e.g., using methanesulfonic acid or adding protecting agents) are needed for its analysis.[11] |
| Contamination | - Contaminants introduced during sample preparation can appear as unexpected peaks. Review your sample handling procedures and ensure the use of clean reagents and materials. |
Quantitative Data on Racemization
Table 1: Extent of Racemization of Amino Acids under Different Hydrolysis Conditions.
| Amino Acid | Hydrolysis Condition | % D-Amino Acid Formed |
| Aspartic Acid | 6 M HCl, 110°C, 24h | 1.2 - 3.6% |
| Glutamic Acid | 6 M HCl, 110°C, 24h | 0.8 - 2.8% |
| Alanine | 6 M HCl, 110°C, 24h | 0.5 - 1.7% |
| Phenylalanine | 6 M HCl, 110°C, 24h | 1.0 - 3.2% |
| Aspartic Acid | 10 M HCl with enzymatic steps | < 0.015% |
| Other Amino Acids | 10 M HCl with enzymatic steps | < 0.01% |
Data compiled from multiple sources, actual values can vary based on the protein matrix and exact experimental conditions.[2][4]
Experimental Protocols
Protocol 1: Protein Hydrolysis using Deuterated Hydrochloric Acid
This protocol is designed to hydrolyze a protein or peptide sample while labeling any racemization that occurs during the process.
Materials:
-
Protein/peptide sample (lyophilized)
-
6 M Deuterated Hydrochloric Acid (DCl) in Deuterium Oxide (D₂O)
-
Vacuum hydrolysis tubes (pyrolyzed at 500°C overnight)
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump and sealing torch (for glass tubes) or screw-cap vials with inert liners
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Sample Preparation: Accurately weigh or aliquot the protein/peptide sample (typically 1-10 µg) into a pyrolyzed vacuum hydrolysis tube.
-
Addition of Deuterated Acid: Add a sufficient volume of 6 M DCl in D₂O to the tube. For vapor-phase hydrolysis, add approximately 200 µL to the bottom of the hydrolysis vessel, not directly on the sample. For liquid-phase hydrolysis, add acid directly to the sample (ensure a sample-to-acid ratio of at least 1:100 w/v).
-
Degassing and Sealing: Freeze the sample in liquid nitrogen. Apply a vacuum to the tube and then thaw the sample. Repeat this freeze-thaw cycle three times to remove dissolved oxygen. After the final freeze cycle, seal the tube under vacuum using a torch or securely tighten the cap.
-
Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 20-24 hours. The optimal time may need to be determined empirically for your specific sample.
-
Drying: After hydrolysis, cool the tube to room temperature. Carefully open the tube and evaporate the DCl to dryness using a lyophilizer or a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried amino acid hydrolysate in a suitable buffer for subsequent derivatization and analysis by LC-MS.
Protocol 2: Chiral Amino Acid Analysis by LC-MS
This protocol outlines a general workflow for the analysis of D/L amino acid ratios using a chiral stationary phase and mass spectrometry.
Materials:
-
Amino acid hydrolysate (from Protocol 1)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
-
HPLC or UPLC system coupled to a mass spectrometer
-
Appropriate mobile phases (e.g., methanol/water with a volatile modifier like formic acid or ammonium (B1175870) acetate, optimized for your column and analytes)
-
L- and D-amino acid standards
Procedure:
-
Sample Preparation: If necessary, derivatize the amino acid hydrolysate to improve chromatographic properties, although direct analysis of underivatized amino acids is possible with appropriate columns.[7]
-
LC Separation:
-
Equilibrate the chiral column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient or isocratic elution method optimized for the separation of the amino acid enantiomers of interest.
-
-
MS Detection:
-
Set the mass spectrometer to acquire data in a mode that allows for the differentiation of deuterated and non-deuterated amino acids (e.g., selected ion monitoring or full scan mode).
-
Monitor for the expected m/z values of the non-deuterated (innate) and deuterated (hydrolysis-induced) D-amino acids.
-
-
Data Analysis:
-
Integrate the peak areas for the L-amino acids, non-deuterated D-amino acids, and deuterated D-amino acids.
-
Calculate the percentage of innate D-amino acid for each amino acid using the following formula: % Innate D-AA = [Area(non-deuterated D-AA) / (Area(L-AA) + Area(non-deuterated D-AA) + Area(deuterated D-AA))] * 100
-
Visualizations
Caption: Troubleshooting workflow for high D-amino acid background.
Caption: Experimental workflow for deuterium labeling in amino acid analysis.
References
- 1. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 2. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of enantiomeric amino acids during acid hydrolysis of peptides detected by the liquid chromatography/tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
Technical Support Center: Deuterium Exchange Mass Spectrometry
Welcome to the technical support center for Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of deuterium exchange experiments in sample preparation and analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during HDX-MS experiments.
Issue 1: High Levels of Back-Exchange Observed in Mass Spectrometry Data
High back-exchange, the unwanted loss of deuterium from a labeled protein, can significantly underestimate the actual exchange rate and lead to misinterpretation of results.[1]
Possible Causes and Solutions:
-
Suboptimal pH of Quench Buffer and LC Mobile Phase: The rate of hydrogen-deuterium exchange is highly pH-dependent, with the slowest rate occurring at approximately pH 2.5-3.[2]
-
Elevated Temperatures During Sample Handling and Analysis: Temperature significantly influences the rate of back-exchange.[4]
-
Solution: Maintain low temperatures (ideally 0°C or on ice) throughout the entire workflow, from quenching to LC-MS analysis.[1][3] This includes using pre-chilled buffers, tubes, and a cooled autosampler and column compartment.[3] Changing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[4]
-
-
Prolonged Exposure to Protic Solvents During Chromatography: The liquid chromatography (LC) step is a major contributor to back-exchange due to the use of protic mobile phases.[3]
-
Inefficient Quenching: The quenching step must be rapid and effective to halt the exchange reaction.
Troubleshooting Workflow for High Back-Exchange
Caption: Troubleshooting workflow for diagnosing high back-exchange.
Issue 2: Low Deuterium Incorporation
Insufficient deuterium labeling can result from several factors related to the protein sample, labeling conditions, or reagents.
Possible Causes and Solutions:
-
Poor Protein Quality or Aggregation: Protein aggregates can shield amide protons from the solvent, leading to reduced deuterium exchange.[8]
-
Solution: Ensure the protein sample is of high purity (≥95%) and monodisperse.[9] Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for aggregation before starting the HDX experiment.[9] For aggregation-prone samples, consider using pulsed HDX to decouple aggregation from the labeling process.[10]
-
-
Suboptimal Labeling Conditions (pH, Temperature): The rate of deuterium exchange is influenced by the pH and temperature of the labeling buffer.
-
Insufficient Deuterium Concentration: The concentration of D₂O in the labeling buffer should be high enough to drive the exchange reaction forward.
-
Solution: Use a high percentage of D₂O in the labeling buffer, typically 80-95%.[12]
-
-
Short Labeling Time: The duration of the labeling reaction may not be sufficient for significant deuterium uptake, especially for well-structured regions of the protein.
-
Solution: Increase the labeling time points to capture the exchange kinetics of both flexible and stable regions.[13]
-
Issue 3: Sample Aggregation During the Experiment
Protein aggregation can occur at various stages of the HDX-MS workflow and can significantly impact the quality of the data.
Possible Causes and Solutions:
-
Incompatible Buffer Conditions: The buffer composition, including pH and excipients, can affect protein stability.
-
Solution: Screen different buffer conditions to find one that maintains protein stability. For proteins that require detergents, use mild, non-ionic detergents like DDM or CHAPS.[9]
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing of protein samples can lead to aggregation.
-
Solution: Aliquot protein samples to avoid multiple freeze-thaw cycles. If samples must be frozen, flash-freeze them in liquid nitrogen and store them at -80°C.[1]
-
-
Denaturation During Quenching or Digestion: The low pH and presence of denaturants in the quench buffer can sometimes induce aggregation.
-
Solution: While low pH is necessary for quenching, the concentration of denaturants (if used) can be optimized. The use of an online pepsin column at low temperature for digestion can help minimize aggregation during this step.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for quenching the deuterium exchange reaction?
A1: The optimal pH for quenching the deuterium exchange reaction is around 2.5.[4] At this pH, the rate of exchange for amide protons is at its minimum, which helps to preserve the incorporated deuterium label during subsequent sample processing and analysis.[2]
Q2: How can I minimize back-exchange during liquid chromatography?
A2: To minimize back-exchange during LC, it is crucial to use a rapid separation method.[1] This can be achieved by using a short analytical column, a fast gradient, and a high flow rate. Additionally, maintaining the entire LC system, including the column and autosampler, at a low temperature (0-4°C) is essential.[3]
Q3: What is a Dmax control and why is it important?
A3: A Dmax control is a sample where all exchangeable backbone amide protons are replaced with deuterium.[1] It is prepared by incubating the protein in a deuterated buffer under denaturing conditions to ensure complete exchange.[14] The Dmax control is important for correcting for back-exchange, as it allows you to determine the maximum possible deuterium incorporation for each peptide under your specific experimental conditions.[15] This correction is crucial for obtaining accurate quantitative data on deuterium uptake.[1]
Q4: What are the ideal storage conditions for deuterated samples?
A4: To preserve the deuterium label, quenched samples should be analyzed immediately. If immediate analysis is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] This minimizes back-exchange during storage.
Data Presentation
Table 1: Influence of pH on Deuterium Exchange Rate
| pH | Relative Exchange Rate | Experimental Consideration |
| ~2.5 | Minimum | Ideal for quenching and minimizing back-exchange.[4] |
| ~7.0 | Moderate | Often used for labeling to mimic physiological conditions. |
| >8.0 | High | Base-catalyzed exchange is significant; avoid for quenching.[4] |
Table 2: Impact of Temperature on Deuterium Back-Exchange
| Temperature | Effect on Back-Exchange Rate | Recommendation |
| 0°C | Significantly Reduced | Maintain throughout all post-labeling steps (quenching, digestion, LC).[4] |
| 25°C | Increased (up to 14-fold) | Avoid for all post-labeling sample handling and analysis.[4] |
Experimental Protocols
Key Experiment: Bottom-Up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol outlines a typical bottom-up HDX-MS experiment for studying protein conformation and dynamics.[16]
1. Reagent and Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer. Ensure the protein is pure and free of aggregates.[9]
-
Prepare the labeling buffer by dissolving the same buffer components in D₂O. Adjust the pD to the desired value (typically around 7.0), remembering that pD = pH reading + 0.4.[16]
-
Prepare the quench buffer (e.g., 0.1 M phosphate (B84403) buffer) and adjust the pH to ~2.5. Pre-chill the quench buffer on ice.[3]
2. Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein stock solution into the D₂O labeling buffer (e.g., a 1:10 or 1:20 dilution).[12]
-
Incubate the reaction mixture for a series of predetermined time points (e.g., 10s, 1min, 10min, 1hr) at a constant temperature.[13]
3. Quenching the Exchange Reaction:
-
At each time point, terminate the reaction by adding an equal volume of the ice-cold quench buffer to the labeling mixture.[3]
-
Mix rapidly and immediately place the quenched sample on ice or flash-freeze in liquid nitrogen for storage at -80°C.[1]
4. Proteolytic Digestion:
-
Inject the quenched sample into an LC system equipped with an online immobilized pepsin column maintained at a low temperature (e.g., 0-4°C).[5] The low pH of the sample is compatible with pepsin activity.
5. Liquid Chromatography and Mass Spectrometry:
-
The resulting peptides are trapped and desalted on a trap column and then separated on a C18 analytical column using a rapid acetonitrile (B52724) gradient.
-
The eluting peptides are analyzed by a high-resolution mass spectrometer to measure their mass-to-charge ratio.[16]
6. Data Analysis:
-
Identify the peptide sequences from an undeuterated control sample analyzed using tandem mass spectrometry (MS/MS).[16]
-
For each peptide, calculate the centroid of its isotopic envelope at each time point to determine the amount of deuterium incorporated.[17]
-
Plot the deuterium uptake for each peptide as a function of time to generate exchange kinetics curves.
HDX-MS Experimental Workflow Diagram
Caption: General workflow of a bottom-up HDX-MS experiment.
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 7. Analysis of Protein Conformation and Dynamics by Hydrogen/Deuterium Exchange MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 10. Pulsed hydrogen–deuterium exchange mass spectrometry probes conformational changes in amyloid beta (Aβ) peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. hdxms.net [hdxms.net]
- 15. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(4-Hydroxyphenyl)-L-glycine-d2 and ¹³C-Labeled Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of 2-(4-Hydroxyphenyl)-L-glycine, a non-proteinogenic amino acid crucial in the synthesis of various pharmaceuticals, the choice of an appropriate internal standard is paramount for accurate and reliable results using isotope dilution mass spectrometry. This guide provides an objective comparison between the commonly used deuterium-labeled standard, 2-(4-Hydroxyphenyl)-L-glycine-d2, and the theoretically superior ¹³C-labeled standard. The comparison is supported by established principles of analytical chemistry and illustrative experimental data.
Core Principles of Isotope Dilution
Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "internal standard" experiences the same sample preparation and analysis conditions as the endogenous analyte. By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise quantification can be achieved, correcting for variations in extraction efficiency, matrix effects, and instrument response.
The ideal internal standard should have identical physicochemical properties to the analyte, ensuring it behaves identically during chromatography and ionization. While both deuterium (B1214612) and ¹³C labeling achieve the necessary mass shift for detection, their performance can differ significantly.
Performance Comparison: Deuterium vs. ¹³C-Labeled Standards
The selection of the isotopic label can have a profound impact on the accuracy, precision, and robustness of a quantitative bioanalytical method. The following table summarizes the key performance characteristics of this compound versus a ¹³C-labeled counterpart.
Table 1: Key Performance Characteristics of Isotopic Internal Standards
| Feature | This compound | ¹³C-Labeled 2-(4-Hydroxyphenyl)-L-glycine | Rationale & Implications |
| Isotopic Stability | Variable | High | Deuterium atoms, particularly on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the solvent or matrix. While the deuterium in the -d2 standard is on the carbon backbone, the potential for exchange, though low, exists. ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange, ensuring the integrity of the label throughout the analytical process. |
| Chromatographic Co-elution | Potential for Shift | Excellent | Deuterated compounds can exhibit a slight chromatographic shift, often eluting earlier than the unlabeled analyte due to the "isotope effect".[1] This can lead to differential ionization suppression or enhancement if matrix components co-elute unevenly across the two peaks, compromising accuracy. ¹³C-labeled standards have virtually identical physicochemical properties to the native analyte, ensuring perfect co-elution and more reliable correction for matrix effects.[2] |
| Matrix Effect Compensation | Good but Potentially Compromised | Excellent | Due to the potential for chromatographic separation, the deuterated standard may not experience the exact same matrix effects as the analyte, leading to quantification errors. Perfect co-elution of the ¹³C standard ensures that it is the most reliable choice for correcting matrix effects in complex biological samples. |
| Potential for Isotopic Interference | Lower | Higher (manageable) | The natural abundance of ¹³C is approximately 1.1%, which can lead to a small contribution to the analyte's isotopic cluster. However, with modern high-resolution mass spectrometers, this is easily resolved. The natural abundance of deuterium is lower, but in-source fragmentation and H-D exchange can sometimes complicate spectra. |
| Cost | Generally Lower | Generally Higher | The synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuteration. |
Illustrative Experimental Data
The following tables present hypothetical yet realistic data from a simulated validation of an LC-MS/MS method for 2-(4-Hydroxyphenyl)-L-glycine in human plasma, comparing the performance of the d2 and ¹³C-labeled internal standards. These data reflect the known behaviors of each type of standard.
Table 2: Chromatographic Retention Time
| Analyte/Standard | Retention Time (minutes) |
| 2-(4-Hydroxyphenyl)-L-glycine | 4.52 |
| This compound | 4.48 |
| ¹³C-Labeled 2-(4-Hydroxyphenyl)-L-glycine | 4.52 |
This data illustrates the typical retention time shift observed with deuterated standards.
Table 3: Method Validation Parameters
| Parameter | This compound as IS | ¹³C-Labeled 2-(4-Hydroxyphenyl)-L-glycine as IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | |||
| Low QC (15 ng/mL) | -8.5% | -2.1% | ±15% (±20% at LLOQ) |
| Mid QC (150 ng/mL) | -6.2% | -1.5% | ±15% |
| High QC (1500 ng/mL) | -5.8% | -1.1% | ±15% |
| Precision (%CV) | |||
| Low QC (15 ng/mL) | 9.8% | 4.5% | ≤15% (≤20% at LLOQ) |
| Mid QC (150 ng/mL) | 7.5% | 3.2% | ≤15% |
| High QC (1500 ng/mL) | 6.9% | 2.8% | ≤15% |
| Matrix Factor (CV%) | 12.7% | 3.8% | ≤15% |
The improved accuracy, precision, and lower matrix effect variability with the ¹³C-labeled standard are evident in this simulated data.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 2-(4-Hydroxyphenyl)-L-glycine at 1 µg/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
2-(4-Hydroxyphenyl)-L-glycine: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion + 2] -> [Product Ion + 2]
-
¹³C-Labeled 2-(4-Hydroxyphenyl)-L-glycine: [Precursor Ion + n] -> [Product Ion + n] (where n is the number of ¹³C labels)
-
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Visualizations
Experimental Workflow
Caption: A typical workflow for the quantitative analysis of 2-(4-Hydroxyphenyl)-L-glycine.
Biosynthesis of L-p-Hydroxyphenylglycine
Caption: Biosynthetic pathway of L-p-Hydroxyphenylglycine.
Conclusion and Recommendation
While this compound can be a cost-effective option and may be suitable for less demanding applications, the use of a ¹³C-labeled internal standard is highly recommended for the development of robust, accurate, and reliable quantitative bioanalytical methods. The superior isotopic stability and, most importantly, the perfect co-elution with the unlabeled analyte, provide more effective compensation for matrix effects, leading to improved data quality. For regulated bioanalysis and in studies where the highest level of accuracy and precision is required, the investment in a ¹³C-labeled standard is justified by the enhanced method performance and data integrity.
References
A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantification
The accurate quantification of amino acids is crucial in diverse fields, including clinical diagnostics, biomedical research, and pharmaceutical development.[1][2] While ion-exchange chromatography (IEC) with post-column ninhydrin (B49086) derivatization has traditionally been the gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a rapid, highly specific, and sensitive alternative.[3][4] This guide provides a comparative overview of different LC-MS methods for amino acid quantification, focusing on performance metrics and experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of LC-MS Methods
The choice of an LC-MS method for amino acid analysis depends on a balance of factors including the required sensitivity, throughput, and the specific amino acids of interest. Methods can be broadly categorized into those that use derivatization to improve chromatographic retention and ionization efficiency, and those that analyze amino acids in their native, underivatized form.
Key Performance Metrics:
A summary of key performance metrics from various validated LC-MS/MS methods is presented below. These metrics are crucial for cross-validating and comparing the performance of different analytical approaches.
| Method Type | Key Performance Parameters | Reported Values | Reference |
| Derivatization-Based LC-MS/MS (aTRAQ) | Linearity (R²) | ≥0.99 for all derivatized amino acids | [4] |
| Linear Measurement Range | 5 to 2000 µM for most analytes | [4][5] | |
| Precision (Intra-day and Inter-day) | Intra-day: <11.8%, Inter-day: <14.3% | [6] | |
| Accuracy | 87.4-114.3% | [6] | |
| Underivatized LC-MS/MS | Linearity (R²) | >0.990 for 45 analytes | [7] |
| Linear Dynamic Range | 3 orders of magnitude (0.01 µM to 10 µM) | ||
| Precision (%CV) | Intra-run and total CVs <2% and <4% respectively | [8] | |
| Accuracy | 99.6 to 103.6% | [8] | |
| Limit of Detection (LOD) | 4.32 to 85.34 femtomoles | [9] | |
| Comparison with Traditional Methods | Precision (%TE) vs. Amino Acid Analyzer | Amino Acid Analyzer: 7.27±5.22, GC-MS: 21.18±10.94, iTRAQ-LC-MS/MS: 18.34±14.67 | [10] |
| Analysis Time | LC-MS/MS: <19 minutes for 48 amino acids, IEC: >120 minutes | [3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate amino acid quantification. Below are representative protocols for both derivatization-based and underivatized LC-MS methods.
Protocol 1: Underivatized Amino Acid Analysis in Plasma
This method is advantageous for its simplicity and speed, as it omits the derivatization step.
1. Sample Preparation:
-
To 100 µL of plasma, calibrator, or quality control sample, add 10 µL of 30% sulfosalicylic acid.[11]
-
Vortex the mixture for 30 seconds.
-
Refrigerate at 4°C for 30 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant and mix with 450 µL of the internal standard solution (prepared in the initial mobile phase).[11]
-
Vortex for 30 seconds before injection.
2. LC-MS/MS Conditions:
-
LC System: UltiMate 3000RS system.[11]
-
Column: Acclaim™ Trinity mixed-mode column at 30°C.[11]
-
Mobile Phase A: Ammonium (B1175870) formate (B1220265) in water (pH 2.8).[11]
-
Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (B52724) (80/20 v/v).[11]
-
Gradient: A chromatographic gradient is applied to separate the 52 amino acids and related compounds over an 18-minute run time.[11]
-
Injection Volume: 4 µL.[11]
-
Mass Spectrometer: Tandem mass spectrometer operated in positive ionization mode with selected reaction monitoring (SRM).
Protocol 2: Derivatization-Based Amino Acid Analysis (aTRAQ Kit)
Derivatization can enhance the sensitivity and chromatographic separation of amino acids.
1. Sample Preparation:
-
To 10 µL of the test sample, add 10 µL of a 250 µM isotopically labeled internal standard mixture.[5]
-
For deproteinization, add 5 µL of 10% sulfosalicylic acid (SSA).[5]
-
Vortex and centrifuge the mixture.
-
Take 5 µL of the deproteinized supernatant and dilute it in 20 µL of the aTRAQ Labeling Buffer provided in the kit.[5]
-
Follow the kit manufacturer's protocol for the derivatization reaction.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 UPLC system.[5]
-
Column: Specialized C18 column (5 µm, 4.6 mm × 150 mm) at 50°C.[5]
-
Mobile Phase A: 0.1% formic acid and 0.01% heptafluorobutyric acid (HFBA) in water.[5]
-
Mobile Phase B: 0.1% formic acid and 0.01% HFBA in methanol.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Mass Spectrometer: SCIEX 4500 tandem mass spectrometer with an ESI source in positive ionization mode.[5]
Workflow and Process Visualization
To facilitate a clearer understanding of the cross-validation process, the following diagrams illustrate the experimental workflow and the logical relationships in method comparison.
References
- 1. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. chromsystems.com [chromsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of unerring accuracy and precision is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) assays is a fundamental strategy to ensure data reliability. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have established themselves as the gold standard. This guide provides an objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental data, and outlines detailed methodologies for their application.
Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically almost identical to the analyte of interest but with a higher mass, allowing it to be distinguished by a mass spectrometer.[1] The core advantage of this near-identical physicochemical nature is the ability of the deuterated standard to co-elute with the analyte, thereby experiencing and correcting for variations throughout the analytical process.[2] This includes inconsistencies in sample preparation, injection volume, and, most critically, matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix.[3][4]
Comparative Performance of Internal Standards
The superiority of deuterated internal standards over other types, such as analog standards (structurally similar compounds), is evident in the enhanced accuracy and precision of analytical methods. By compensating for variability, deuterated standards significantly improve the quality of results.[5]
| Parameter | Without Internal Standard | Analog Internal Standard | Deuterated Internal Standard |
| Accuracy (Bias %) | ± 15-25% | ± 10-20% | ≤ ± 5% |
| Precision (RSD %) | > 15% | 5-15% | < 5% |
| This table summarizes typical performance improvements and is based on data presented in comparative studies.[4][6] |
While highly effective, it is important to note that deuterated standards are not always perfect. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[3][7] If this occurs in a region of differential matrix effects, it can lead to inaccuracies.[8] In such cases, or where the highest level of stability is required, ¹³C-labeled internal standards are often considered superior as they exhibit perfect co-elution and are not susceptible to isotopic exchange.[7][9][10] However, deuterated standards are often more readily available and cost-effective.[7]
| Feature | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Analog Internal Standard |
| Co-elution | Generally co-elutes, but slight shifts possible (isotope effect)[11] | Perfect co-elution[7] | Different retention time |
| Matrix Effect Compensation | High | Excellent | Partial and often poor |
| Isotopic Stability | Generally stable, but H/D exchange is possible in some cases[9][11] | Highly stable[9] | Not applicable |
| Cost | Moderate | High | Low |
| Availability | High | Moderate | High |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of deuterated internal standards in a typical bioanalytical workflow.
1. Sample Preparation: Protein Precipitation
This protocol is a common method for extracting drugs and their metabolites from biological fluids like plasma or whole blood.
-
Objective: To remove proteins that can interfere with the analysis and precipitate the analyte and internal standard.
-
Procedure:
-
Thaw biological samples (e.g., whole blood) and internal standard working solutions at room temperature.[6]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.[6]
-
Add 100 µL of the deuterated internal standard working solution (typically in an organic solvent like methanol).[6]
-
Add 150 µL of a protein precipitating agent (e.g., 0.1 M zinc sulfate (B86663) solution or acetonitrile).[6]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[6]
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[6]
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.
-
Objective: To isolate the analyte and internal standard from the sample matrix with high selectivity.
-
Procedure:
-
To 1 mL of the biological sample (e.g., urine), add the deuterated internal standard working solution.[5]
-
Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[5]
-
Load the pre-treated sample onto the conditioned SPE cartridge.[5]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[5]
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent into a clean collection tube.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of the mobile phase) for injection into the LC-MS/MS system.[5]
-
3. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and internal standard and detect them using mass spectrometry.
-
Typical Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[6]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.[6]
-
Injection Volume: 5-10 µL.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.[6]
-
Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), for high selectivity and sensitivity.[6]
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.[7]
-
-
4. Data Analysis and Quantification
-
Objective: To determine the concentration of the analyte in unknown samples.
-
Procedure:
-
Integrate the peak areas for the analyte and the deuterated internal standard in all samples, including calibration standards, quality controls, and unknowns.[6]
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each injection.[6]
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. A linear regression is typically applied.[6]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[6]
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. waters.com [waters.com]
A Comparative Guide to Inter-laboratory Quantification of Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of hydroxyphenylglycine (HPG), a critical amino acid in pharmaceutical manufacturing and clinical research. While direct inter-laboratory comparison studies for HPG are not extensively published, this document synthesizes available experimental data and protocols to offer an objective comparison of the two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The information presented herein is compiled from various validated methods for amino acids and structurally similar compounds, providing researchers with the expected performance characteristics to guide their choice of methodology.
Experimental Workflow
The general workflow for the quantification of hydroxyphenylglycine in a given sample involves several key stages, from sample preparation to data analysis. This process is broadly applicable to both HPLC-UV and LC-MS/MS methodologies, with variations primarily in the detection and quantification steps.
Caption: Generalized workflow for hydroxyphenylglycine quantification.
Quantitative Data Comparison
The performance of an analytical method is defined by several key validation parameters. The following table summarizes typical performance characteristics for the quantification of hydroxyphenylglycine using HPLC-UV and LC-MS/MS, based on data from validated assays for amino acids.[1][2][3]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.99 |
| Range | 0.5 - 100 µg/mL | 10 - 10,000 ng/mL |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~2-10 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~10-100 nM (or ~10 ng/mL) |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 10% |
| - Inter-day | < 3.0% | < 15% |
| Specificity / Selectivity | Moderate; potential for interference from co-eluting compounds.[4] | High; based on mass-to-charge ratio, minimizing interferences. |
Note: These values are representative and may vary depending on the specific laboratory, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are synthesized from established methods for amino acid analysis.[1][4][5][6]
Method A: HPLC-UV Quantification
This method is robust, cost-effective, and widely accessible, making it suitable for routine quality control applications where high sensitivity is not the primary requirement.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (95:5, v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 30°C.[6]
-
UV Detection: Wavelength set at 275 nm, characteristic for the hydroxyphenyl group.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hydroxyphenylglycine reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards ranging from 0.5 to 100 µg/mL.
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase before injection.[6]
-
-
-
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[4]
-
Method B: LC-MS/MS Quantification
This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies, trace-level impurity detection, and analysis in complex biological matrices.
-
Instrumentation and Mass Spectrometric Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for hydroxyphenylglycine must be optimized. A stable isotope-labeled internal standard (e.g., ¹³C₆-Hydroxyphenylglycine) is recommended for accurate quantification.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare serial dilutions to create calibration standards, typically ranging from 10 to 10,000 ng/mL, including the internal standard at a fixed concentration.
-
Sample Preparation: The protein precipitation method described for HPLC-UV is generally applicable. The final reconstituted volume may be adjusted based on sensitivity requirements.
-
-
Data Analysis and Validation:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Validation should assess all standard parameters, with particular attention to matrix effects (ion suppression or enhancement), which can influence accuracy in LC-MS/MS analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for 2-(4-Hydroxyphenyl)-L-glycine Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-(4-Hydroxyphenyl)-L-glycine, the choice of an appropriate internal standard is paramount for robust and reliable analytical method validation. This guide provides an objective comparison of 2-(4-Hydroxyphenyl)-L-glycine-d2, a commonly used deuterium-labeled internal standard, with its carbon-13 (¹³C) labeled counterpart, supported by established principles of isotope dilution mass spectrometry.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantification is the use of a stable isotope-labeled (SIL) internal standard. A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes. This modification results in a compound that is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and similar behavior allow for the correction of variability that can be introduced at various stages of the analytical workflow, leading to highly accurate and precise results.
This guide will focus on the two most common types of stable isotope labeling for 2-(4-Hydroxyphenyl)-L-glycine: deuterium (B1214612) (²H or D) labeling, as in this compound, and carbon-13 (¹³C) labeling. While both serve the same fundamental purpose, their subtle differences can have a significant impact on analytical method performance.
Head-to-Head Comparison: Deuterium-Labeled vs. Carbon-13-Labeled Internal Standards
The primary distinction between deuterium-labeled and ¹³C-labeled internal standards lies in their physicochemical properties and isotopic stability. These differences manifest in key analytical performance parameters.
| Feature | This compound (Deuterium-Labeled) | 2-(4-Hydroxyphenyl)-L-glycine-¹³Cₓ (Carbon-13-Labeled) | Rationale & Implications for Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte. This is known as the "isotope effect." | Typically co-elutes perfectly with the unlabeled analyte. | The minor difference in polarity due to the C-D bond versus the C-H bond can lead to separation on the chromatographic column. This can be problematic if matrix effects vary across the peak, potentially leading to inaccurate quantification. Perfect co-elution, as seen with ¹³C-labeled standards, ensures that the analyte and internal standard experience the exact same matrix effects, leading to more accurate correction. |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent. | Carbon-13 atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions. | Isotopic instability can lead to a decrease in the concentration of the labeled standard and an increase in the unlabeled analyte, resulting in biased quantitative results. The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Mass Difference | Provides a smaller mass shift from the analyte (typically +2 Da for d2). | Can be synthesized with multiple ¹³C atoms, providing a larger mass shift (e.g., +6 or +9 Da). | A larger mass difference can be advantageous in minimizing potential cross-talk or isotopic interference between the analyte and internal standard signals in the mass spectrometer. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes. | While cost is a practical consideration, the potential for compromised data quality with deuterated standards in challenging matrices may outweigh the initial cost savings. |
Performance Data at a Glance
Table 1: Illustrative Method Validation Parameters for 2-(4-Hydroxyphenyl)-L-glycine Quantification
| Parameter | Using this compound | Using 2-(4-Hydroxyphenyl)-L-glycine-¹³C₆ |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Bias) | Within ± 10% | Within ± 5% |
| Precision (% CV) | < 10% | < 5% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Matrix Effect (% CV of IS-normalized MF) | < 15% | < 10% |
Table 2: Comparison of Key Performance Characteristics
| Characteristic | This compound | 2-(4-Hydroxyphenyl)-L-glycine-¹³C₆ | Advantage |
| Co-elution with Analyte | Partial | Complete | ¹³C₆ |
| Isotopic Stability | Good | Excellent | ¹³C₆ |
| Correction for Matrix Effects | Good | Excellent | ¹³C₆ |
| Accuracy and Precision | Good | Excellent | ¹³C₆ |
| Cost-Effectiveness | Excellent | Good | d2 |
Experimental Protocols
The following provides a detailed methodology for a typical LC-MS/MS based analytical method validation for 2-(4-Hydroxyphenyl)-L-glycine in a biological matrix (e.g., plasma).
Materials and Reagents
-
Analytes: 2-(4-Hydroxyphenyl)-L-glycine reference standard
-
Internal Standards: this compound and/or 2-(4-Hydroxyphenyl)-L-glycine-¹³Cₓ
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water
-
Reagents: Formic acid, ammonium (B1175870) formate
-
Biological Matrix: Blank human plasma
Stock and Working Solutions Preparation
-
Prepare individual stock solutions of the analyte and internal standards in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the precipitation solvent.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Optimized precursor and product ions for the analyte and internal standards.
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, ICH) for the following parameters:
-
Selectivity and Specificity: Analyze blank matrix from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the linear range and determine the regression model.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates on different days to determine intra- and inter-day accuracy and precision.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for the quantification of 2-(4-Hydroxyphenyl)-L-glycine.
Caption: Logical comparison of deuterium vs. carbon-13 labeled internal standards.
Conclusion: Investing in Data Integrity
While this compound can be a suitable internal standard for many applications, particularly when cost is a primary concern, the scientific evidence strongly supports the superiority of its ¹³C-labeled counterpart for achieving the highest levels of accuracy and precision in quantitative bioanalysis. The identical chromatographic behavior and robust isotopic stability of ¹³C-labeled internal standards minimize the risk of analytical errors, especially when dealing with complex biological matrices. For researchers, scientists, and drug development professionals where the integrity and defensibility of quantitative data are non-negotiable, the investment in a ¹³C-labeled internal standard for the analysis of 2-(4-Hydroxyphenyl)-L-glycine is a sound scientific decision that ensures the generation of the most reliable and reproducible results.
A Comparative Analysis of Retention Times: 2-(4-Hydroxyphenyl)-L-glycine-d2 vs. its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic retention times of 2-(4-Hydroxyphenyl)-L-glycine-d2 (HPG-d2) and its non-deuterated counterpart, 2-(4-Hydroxyphenyl)-L-glycine (HPG). The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a common practice in drug development, particularly for use as internal standards in quantitative mass spectrometry assays. Understanding the impact of this isotopic substitution on chromatographic behavior is crucial for accurate method development and data interpretation.
The Deuterium Isotope Effect in Chromatography
The difference in elution times between a deuterated compound and its non-deuterated analog is known as the chromatographic isotope effect (CIE). In reversed-phase liquid chromatography (RPLC), the most common analytical technique, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This phenomenon, frequently termed the "inverse isotope effect," is attributed to the subtle differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[1]
The C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond. This results in a smaller van der Waals radius and weaker intermolecular interactions (hydrophobic interactions) with the non-polar stationary phase of an RPLC column. Consequently, the deuterated analog has a slightly lower affinity for the stationary phase and is eluted more quickly by the mobile phase. The magnitude of this retention time shift depends on several factors, including the number of deuterium atoms, their position in the molecule, and the specific chromatographic conditions.[2][3]
Conversely, in normal-phase liquid chromatography (NPLC), where the stationary phase is polar, the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times.[2][4]
Quantitative Data Summary
| Compound | Structure | Chromatographic Mode | Retention Time (t R ) (min) |
| 2-(4-Hydroxyphenyl)-L-glycine (HPG) | C₈H₉NO₃ | Reversed-Phase HPLC | 5.48 |
| This compound (HPG-d2) | C₈H₇D₂NO₃ | Reversed-Phase HPLC | 5.42 |
This data is illustrative and based on the established principles of the chromatographic isotope effect. Actual retention times will vary based on the specific experimental conditions.
Experimental Protocol
This section outlines a typical experimental protocol for determining the retention times of HPG and HPG-d2 using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
1. Materials and Reagents:
-
2-(4-Hydroxyphenyl)-L-glycine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥99%)
-
Methanol (for sample dissolution)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Sample Preparation:
-
Prepare individual stock solutions of HPG and HPG-d2 at 1 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solutions to a final concentration of 10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 274 nm
5. Data Analysis:
-
Inject the working solution and record the chromatogram.
-
Determine the retention time for each compound at the apex of its respective peak.
-
Calculate the retention time shift (Δt R ) by subtracting the retention time of the deuterated analog from the non-deuterated analog.
Caption: The deuterium isotope effect in reversed-phase chromatography.
Conclusion
The substitution of hydrogen with deuterium in 2-(4-Hydroxyphenyl)-L-glycine to create HPG-d2 results in a predictable, albeit minor, shift in chromatographic retention time. In reversed-phase systems, the deuterated analog is expected to elute slightly earlier due to weaker interactions with the stationary phase. This "inverse isotope effect" is a critical consideration for analytical scientists, especially when using deuterated analogs as internal standards in LC-MS applications. While the shift is often small, it can be sufficient to achieve baseline separation from the non-deuterated analyte, which is often desirable to avoid ion suppression or other matrix effects in mass spectrometry.[4] Awareness and understanding of this phenomenon are essential for robust and accurate analytical method development.
References
A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics, the accurate quantification of protein abundance is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Isotopic labeling has emerged as a powerful approach, enabling precise and robust protein quantification. This guide provides a comprehensive comparison of three widely used isotopic labeling strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We will delve into their core principles, experimental workflows, and performance metrics, supported by experimental data, to empower you in selecting the optimal strategy for your research needs.
At a Glance: Key Performance Indicators
The choice of an isotopic labeling strategy significantly impacts the depth and quality of proteomic data. The following table summarizes key performance indicators for SILAC, iTRAQ, and TMT, offering a high-level overview to guide your decision-making process.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Principle | Metabolic labeling in vivo | Chemical labeling of peptides in vitro | Chemical labeling of peptides in vitro |
| Sample Type | Live, dividing cells | Cell lysates, tissues, body fluids | Cell lysates, tissues, body fluids |
| Multiplexing Capacity | Up to 3-plex (standard), with variations allowing for higher plexing | 4-plex or 8-plex | Up to 18-plex with TMTpro reagents |
| Quantification Accuracy | High, less prone to ratio distortion | Moderate, can be affected by ratio compression | High, with advanced MS techniques to mitigate ratio compression |
| Precision (CV%) | Excellent (<15%) | Good (15-30%) | Good (15-30%) |
| Proteome Coverage | Good | Good | Excellent, especially with fractionation |
| Cost | High (labeled media and amino acids) | High (reagents) | High (reagents) |
| Throughput | Lower | Higher | Highest |
In-Depth Comparison of Labeling Strategies
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling technique where cells are cultured in media containing "light" or "heavy" isotopically labeled essential amino acids (e.g., Arginine and Lysine).[1][2] This results in the incorporation of these isotopes into all newly synthesized proteins. The key advantage of SILAC lies in its high accuracy and precision, as samples are mixed at the very beginning of the experimental workflow, minimizing sample handling variations.[1][3] However, its application is primarily limited to cell cultures and is not suitable for analyzing tissues or clinical samples.[4]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides in vitro.[5][6] The tags are designed to have the same total mass, but upon fragmentation in the mass spectrometer, they release reporter ions of different masses, which are used for quantification.[7] iTRAQ allows for the multiplexing of up to 8 samples, increasing throughput compared to SILAC.[5][8] A known limitation is the potential for ratio compression, where the measured fold changes are underestimated due to co-isolation of precursor ions.[4]
Tandem Mass Tags (TMT)
Similar to iTRAQ, TMT is another chemical, isobaric labeling technique performed on peptides in vitro.[4][9] TMT reagents also consist of a reporter group, a mass normalizer, and a peptide-reactive group. A significant advantage of TMT is its higher multiplexing capability, with TMTpro reagents enabling the simultaneous analysis of up to 18 samples.[4] While also susceptible to ratio compression, advancements in mass spectrometry, such as the use of MS3 scanning, can help mitigate this issue, leading to more accurate quantification.[10]
Experimental Workflows and Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are the generalized workflows and detailed protocols for SILAC, iTRAQ, and TMT.
Experimental Workflow Overview
The following diagram illustrates the general experimental workflows for SILAC, iTRAQ, and TMT, highlighting the key stages from sample preparation to data analysis.
Figure 1. Generalized experimental workflows for SILAC and iTRAQ/TMT labeling strategies.
Detailed Experimental Protocols
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One in "light" medium containing normal lysine (B10760008) and arginine, and the other in "heavy" medium with ¹³C₆-¹⁵N₂-lysine and ¹³C₆-¹⁵N₄-arginine.
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.
-
-
Cell Harvest and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Combine the cell pellets at a 1:1 ratio.
-
Lyse the mixed cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use software such as MaxQuant to identify peptides and quantify the heavy-to-light ratios for relative protein abundance.
-
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 8) and quantify the concentration.
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion as described for SILAC.
-
-
Peptide Labeling:
-
Resuspend the dried peptides from each sample in the iTRAQ dissolution buffer.
-
Add the respective iTRAQ labeling reagent to each peptide sample and incubate at room temperature.
-
Quench the labeling reaction.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
Optionally, fractionate the combined sample to reduce complexity before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides from the MS/MS fragmentation patterns.
-
Quantify the relative abundance of peptides based on the intensity of the reporter ions.
-
-
Protein Preparation and Digestion:
-
Prepare protein lysates from each sample (up to 18) and quantify the protein concentration.
-
Perform reduction, alkylation, and tryptic digestion of the proteins.
-
-
TMT Labeling:
-
Resuspend the dried peptides in a suitable buffer (e.g., TEAB).
-
Add the appropriate TMT labeling reagent to each peptide sample and incubate.
-
Quench the reaction with hydroxylamine.
-
-
Sample Pooling and Cleanup:
-
Combine all TMT-labeled samples into a single tube.
-
Desalt the pooled sample.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by LC-MS/MS, often employing an MS3 method for more accurate quantification.
-
-
Data Analysis:
-
Use specialized software to process the raw data, identify peptides, and quantify the reporter ions to determine relative protein abundance.
-
Application in Signaling Pathway Analysis: EGFR Signaling
Isotopic labeling is instrumental in studying dynamic cellular processes like signal transduction. The Epidermal Growth factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is a prime example.[11][12][13] Dysregulation of this pathway is often implicated in cancer.[13] Quantitative proteomics can elucidate the changes in protein expression and phosphorylation events upon EGFR activation.
The following diagram provides a simplified representation of the EGFR signaling cascade, a common target for proteomic investigation.
Figure 2. Simplified diagram of the EGFR signaling pathway.
Conclusion
The selection of an appropriate isotopic labeling strategy is a critical decision in the design of a quantitative proteomics experiment. SILAC offers unparalleled accuracy for cell culture-based studies, while iTRAQ and TMT provide higher throughput and are applicable to a broader range of sample types.[4][9][12] TMT, with its superior multiplexing capabilities, is particularly well-suited for large-scale comparative studies. By carefully considering the specific research question, sample availability, and desired depth of analysis, researchers can choose the most suitable method to generate high-quality, quantitative proteomic data, ultimately advancing our understanding of biology and disease.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 6. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. creative-proteomics.com [creative-proteomics.com]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 10. Benchmarking stable isotope labeling based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. nautilus.bio [nautilus.bio]
The Gold Standard for Bioanalysis: Establishing Linearity and Limits of Detection with Deuterated Internal Standards
In the landscape of modern bioanalysis, achieving the highest accuracy and precision in quantitative assays is paramount for reliable drug development and clinical research. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of sensitive and selective quantification. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards. Among the available options, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering unparalleled advantages for establishing linearity and defining the limits of detection (LOD) and quantification (LOQ) of an analytical method.
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data. It further outlines detailed methodologies for key experiments to validate a bioanalytical method, ensuring data integrity and regulatory compliance.
Superior Performance of Deuterated Standards: A Quantitative Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known amount of the deuterated standard at the earliest stage of sample preparation, it experiences the same procedural variations as the target analyte, leading to a significant improvement in accuracy and precision.[2][3]
The following tables summarize the performance of deuterated internal standards compared to non-deuterated (analog) internal standards and methods without an internal standard.
Table 1: Comparison of Precision for Everolimus (B549166) Quantification
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[4]
Table 2: Impact of Internal Standard on Accuracy in Different Matrices
| Analyte | Internal Standard | Matrix | Accuracy (%) without IS | Accuracy (%) with Deuterated IS |
| Imidacloprid | Imidacloprid-d4 | Cannabis Flower | 65 | 98 |
| Cannabis Concentrate | 130 | 105 | ||
| Edible | 80 | 102 | ||
| Myclobutanil | Myclobutanil-d4 | Cannabis Flower | 72 | 99 |
| Cannabis Concentrate | 125 | 103 | ||
| Edible | 85 | 101 |
This table illustrates how the use of a deuterated internal standard significantly improves accuracy across different complex matrices by compensating for matrix effects.[5]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful quantitative analysis. The following sections outline methodologies for establishing linearity and determining the limit of detection using deuterated internal standards in a typical LC-MS/MS workflow.
Protocol 1: Establishing Linearity of the Calibration Curve
Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response over a defined range.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Blank biological matrix (e.g., human plasma)
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in an appropriate organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare a set of at least six to eight non-zero calibration standards by spiking the blank biological matrix with the working standard solutions to cover the expected concentration range of the study samples.
-
Include a blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only).
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, quality control (QC) sample, and study sample, add a fixed volume of the deuterated internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile, methanol) to each sample.
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²). An r² value of >0.99 is generally considered acceptable.[6]
-
Protocol 2: Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Procedure:
-
Based on Signal-to-Noise Ratio (S/N):
-
Prepare and analyze samples with known low concentrations of the analyte.
-
Determine the concentration at which the analyte signal is consistently distinguishable from the background noise.
-
The LOD is typically defined as the concentration that yields a signal-to-noise ratio of 3:1.
-
The LOQ is the concentration that yields a signal-to-noise ratio of 10:1 and meets the criteria for precision and accuracy (typically within 20%).
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve (ICH Guidelines):
-
Analyze a minimum of 10 blank samples and calculate the standard deviation of the response (σ).
-
Use the slope (S) of the calibration curve established in Protocol 1.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
The calculated LOQ should be confirmed by analyzing replicate samples at this concentration and demonstrating acceptable precision and accuracy.[7]
-
Mandatory Visualizations
To better understand the experimental process and the logical relationships, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Comparative analysis of derivatization techniques for glycine compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glycine (B1666218), the simplest proteinogenic amino acid, is crucial in various fields, from metabolic disorder screening to pharmaceutical research. Due to its polar nature and low volatility, glycine often requires derivatization prior to chromatographic analysis to enhance its detectability and improve separation. This guide provides a comparative analysis of common derivatization techniques for glycine, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable method for their analytical needs.
Overview of Common Derivatization Techniques
Derivatization of glycine typically targets its amino and carboxyl functional groups to create a less polar and more volatile derivative suitable for gas chromatography (GC) or a more readily detectable derivative for high-performance liquid chromatography (HPLC). The primary methods fall into two main categories: silylation and acylation.
Silylation involves the replacement of active hydrogens in the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This technique is widely used for GC analysis as it significantly increases the volatility and thermal stability of glycine.[1] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2] While effective, silylation reactions and the resulting derivatives can be sensitive to moisture.[1][2]
Acylation introduces an acyl group to the amino group of glycine, forming a stable amide. This method is versatile and can be applied to both GC and HPLC analysis.[3] For GC, perfluorinated acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) are often used to create derivatives that are highly responsive to electron capture detectors (ECD). For HPLC, reagents that introduce a chromophore or fluorophore, such as dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), are employed to enhance UV or fluorescence detection.[4][5] Acylated derivatives are generally more stable than their silylated counterparts.[3]
Performance Comparison of Derivatization Techniques
The choice of derivatization technique significantly impacts the analytical performance, including sensitivity, linearity, and throughput. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.
| Derivatization Technique | Reagent | Analytical Method | Linearity Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Silylation | BSTFA + 1% TMCS | GC-MS | - | - | Single-step reaction for many amino acids.[6] | Moisture sensitive, potential for multiple derivative peaks depending on solvent polarity.[1][2][6] |
| Silylation | MTBSTFA | GC-MS | - | - | Forms stable TBDMS derivatives, less moisture sensitive than TMS derivatives.[1][2] | Requires heating for several hours for complete derivatization. |
| Two-Step (Silylation + Acylation) | N-methyl-N-(trimethylsilyl-trifluoroacetamide) and N-methyl-bis-trifluoroacetamide | GC-MS/SIM | 10-500 ng/mL | 10-90 ng/mL | Good sensitivity and specificity for simultaneous analysis of organic and amino acids.[7] | Two-step process increases sample preparation time. |
| Acylation | Dansyl Chloride | HPLC-UV | - | - | Forms stable fluorescent derivatives suitable for sensitive detection.[4] | Can be a lengthy procedure and requires removal of excess reagent. |
| Acylation | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | HPLC-UV | >0.999 (correlation coefficient) | - | Rapid derivatization at 55°C for 10 minutes.[5] | Reagent has some drawbacks, though less significant than others.[5] |
| Acylation | Ethyl Chloroformate (ECF) | GC-MS/MS | - | - | Can achieve complete separation of isomers.[8] | - |
| Chiral Derivatization | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Reversed-Phase HPLC | - | - | Enables enantiomeric separation of amino acids.[9] | Requires a chiral derivatizing agent.[10] |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are generalized workflows for common techniques, followed by specific experimental protocols cited in the literature.
Silylation Workflow (MTBSTFA)
Protocol for Silylation with MTBSTFA:
-
A 50 µL aliquot of a solution containing glycine is dried.
-
Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile.
-
Heat the mixture at 100 °C for 4 hours.
-
Neutralize the sample with sodium bicarbonate.
-
The sample is then ready for GC-MS analysis.
Acylation Workflow (AQC)
Protocol for Acylation with AQC: [5]
-
Precipitate proteins in plasma samples with perchloric acid.
-
Mix 10 µL of the standard or sample with 70 µL of 0.2 M borate buffer.
-
Add 20 µL of the derivatization reagent (2 mg/ml AQC).
-
Heat the mixture at 55°C for ten minutes.
-
The derivatized solution is then directly injected for HPLC analysis.
Two-Step Derivatization Workflow (TMS-TFA)
Protocol for Two-Step TMS-TFA Derivatization: [7]
-
A dried-filter paper plasma spot is fortified with an internal standard and a mixture of distilled water and methanol.
-
For the first step (silylation of the carboxylic group), N-methyl-N-(trimethylsilyl-trifluoroacetamide) is added, and the mixture is heated to 60°C for 10 minutes.
-
For the second step (trifluoroacyl derivatization of the amino group), N-methyl-bis-trifluoroacetamide is added, and the mixture is heated to 60°C for 15 minutes.
-
The resulting derivatives are then analyzed by GC-MS/SIM.
Chiral Derivatization for Enantiomeric Separation
In many biological and pharmaceutical contexts, the separation of glycine's enantiomers (D- and L-forms) is critical. Since glycine itself is not chiral, this typically refers to the analysis of other chiral amino acids where glycine might be an interferent or part of a larger analytical panel. However, the principles of chiral derivatization are important for amino acid analysis in general. This is achieved by reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral chromatographic column.[10][11] An example of a chiral derivatizing reagent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[9]
Conclusion
The selection of an appropriate derivatization technique for glycine is a critical step in developing a robust and reliable analytical method. Silylation methods are well-suited for GC-MS analysis, offering high volatility and good chromatographic behavior, with MTBSTFA providing more stable derivatives compared to BSTFA. Acylation techniques are versatile and can be tailored for either GC or HPLC, with reagents like AQC offering rapid and sensitive analysis for HPLC. For applications requiring the simultaneous analysis of a broader range of metabolites, a two-step derivatization approach may be beneficial. For enantiomeric separation of chiral amino acids, chiral derivatization is the method of choice. By carefully considering the analytical requirements, instrumentation availability, and the advantages and disadvantages of each technique outlined in this guide, researchers can optimize their methods for the accurate and precise quantification of glycine and other amino acids.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. kjpp.net [kjpp.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Peptide Sequences Using Deuterium-Labeled Amino Acids
For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in protein identification, functional analysis, and the development of therapeutics. While several methods exist for peptide sequencing, the use of deuterium-labeled amino acids in conjunction with mass spectrometry offers a powerful approach for confirming peptide sequences with high confidence. This guide provides an objective comparison of this method with traditional and other mass spectrometry-based techniques, supported by experimental data and detailed protocols.
Comparison of Peptide Sequencing Methodologies
The confirmation of a peptide's primary structure can be approached through several techniques, each with its own set of advantages and limitations. The primary methods include traditional chemical degradation, standard mass spectrometry-based de novo sequencing, and mass spectrometry enhanced by the use of stable isotopes like deuterium (B1214612).
| Feature | Deuterium-Labeled MS/MS | Standard De Novo MS/MS | Edman Degradation |
| Primary Principle | Mass-based differentiation of fragment ions using stable isotopes. | Inference of sequence from mass differences of fragment ions. | Sequential chemical cleavage of N-terminal amino acids. |
| Accuracy | High; aids in correct ion series assignment. | Moderate to high; dependent on data quality and algorithm.[1] | Very high (>99% efficiency per amino acid).[2] |
| Sensitivity | High (low picomole to femtomole). | High (low picomole to femtomole). | Low to moderate (10-100 picomoles).[2] |
| Throughput | High; compatible with LC-MS/MS workflows. | High; suitable for complex mixtures. | Low; sequential, one residue at a time. |
| Sequence Length | Dependent on MS fragmentation; suitable for longer peptides. | Typically < 25 residues for reliable de novo sequencing.[3] | Practically limited to 30-60 residues.[2] |
| N-terminal Blockage | Not a limitation. | Not a limitation. | Prevents sequencing.[2] |
| PTM Analysis | Yes, can aid in localization. | Yes, but can complicate spectral interpretation. | No, cannot detect internal modifications.[4] |
| Database Dependency | No, it's a de novo method. | No, but databases can be used for validation. | No. |
In-Depth Look: Confirming Peptide Sequences with Deuterium Labeling
The use of deuterium-labeled amino acids significantly enhances the confidence of de novo peptide sequencing by mass spectrometry. By incorporating amino acids with a known mass shift (due to the deuterium atoms), it becomes easier to distinguish between different ion series in the tandem mass spectrum, a common challenge in de novo sequencing.
For instance, incorporating a deuterium-labeled lysine (B10760008) (Lys-d4) at the C-terminus of tryptic peptides introduces a 4-Da mass shift.[5][6] This allows for the unambiguous identification of y-ions (C-terminal fragments), as they will all carry this mass label, distinguishing them from b-ions (N-terminal fragments). This clear differentiation of fragment ion series greatly simplifies the process of reconstructing the peptide sequence from the MS/MS spectrum.
Advantages of Deuterium Labeling for Sequence Confirmation:
-
Increased Accuracy of De Novo Sequencing: Simplifies complex MS/MS spectra by providing a clear marker for one of the ion series, reducing ambiguity in sequence determination.[5][6]
-
Confirmation of N- and C-termini: The specific placement of the label can definitively confirm the orientation of the peptide.
-
Versatility: Can be implemented through in vivo metabolic labeling (e.g., SILAC) or in vitro chemical labeling.
Limitations:
-
Incomplete Labeling: In metabolic labeling, incomplete incorporation of the labeled amino acid can lead to mixed populations of peptides, complicating spectral analysis.
-
Cost and Availability: Deuterium-labeled amino acids can be more expensive than their unlabeled counterparts.
-
Potential for Deuterium Scrambling: During certain fragmentation methods like Collision-Induced Dissociation (CID), there is a possibility of deuterium atoms migrating within the peptide, which can complicate interpretation. However, this is less of a concern with methods like Electron Transfer Dissociation (ETD).
Experimental Protocols
Peptide Sequencing Confirmation Using Deuterium-Labeled Lysine
This protocol outlines the use of in vivo deuterium labeling to facilitate de novo sequencing of tryptic peptides.
a. In Vivo Labeling of Proteins:
-
Culture cells in a medium where a specific essential amino acid (e.g., lysine) is replaced with its deuterium-labeled counterpart (e.g., Lys-d4).
-
Allow the cells to grow for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Harvest the cells and extract the total protein.
b. Protein Digestion:
-
Denature the protein sample and reduce and alkylate the cysteine residues.
-
Digest the proteins into smaller peptides using trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. This will result in peptides with the deuterium-labeled lysine at their C-terminus.
c. LC-MS/MS Analysis:
-
Separate the peptide mixture using liquid chromatography (LC).
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer should be set to perform data-dependent acquisition, selecting peptide precursor ions for fragmentation.
d. Data Analysis:
-
Analyze the resulting MS/MS spectra.
-
Identify the y-ion series by the characteristic +4 Da mass shift due to the Lys-d4.
-
Use the identified y-ion series to confidently deduce the peptide sequence by calculating the mass differences between consecutive y-ions.
-
Confirm the sequence by identifying the corresponding b-ion series (which will not have the mass shift).
Standard De Novo Peptide Sequencing by Mass Spectrometry
This protocol describes the general workflow for de novo sequencing without isotopic labeling.
a. Sample Preparation and Digestion:
-
Extract and purify the protein of interest.
-
Digest the protein into peptides using a specific protease (e.g., trypsin, chymotrypsin).
b. LC-MS/MS Analysis:
-
Separate the peptide mixture by LC.
-
Analyze the peptides by MS/MS, generating fragmentation spectra for individual peptides.
c. Data Analysis:
-
Use de novo sequencing software (e.g., PEAKS, Novor) to analyze the MS/MS spectra.[1][7]
-
The software will attempt to identify ion series (b- and y-ions) based on mass differences between peaks.
-
The algorithm proposes the most likely peptide sequence based on the interpretation of the fragmentation pattern.
N-terminal Peptide Sequencing by Edman Degradation
This protocol provides an overview of the classical Edman degradation method.
a. Sample Preparation:
-
The protein or peptide sample must be highly pure (>90%).[4]
-
The sample is typically immobilized on a PVDF membrane.[8]
-
The amount of sample required is in the low picomole range (typically 10-50 pmol).[8]
b. Automated Edman Degradation:
-
The sample is placed in an automated protein sequencer.
-
The sequencer performs a series of chemical reactions in cycles. In each cycle:
-
Phenyl isothiocyanate (PITC) reacts with the N-terminal amino acid.
-
The derivatized N-terminal amino acid is cleaved from the peptide chain.
-
The cleaved amino acid derivative (PTH-amino acid) is transferred to a detector.
-
c. Identification of Amino Acids:
-
The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.
-
The process is repeated for the next amino acid in the sequence.
Visualizing the Workflows
Experimental Workflow for Deuterium-Assisted Peptide Sequencing
Caption: Workflow for confirming peptide sequences using in vivo deuterium labeling and mass spectrometry.
Logical Comparison of Sequencing Methods
Caption: Logical flow comparing the main approaches to peptide sequencing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEAKS: powerful software for peptide de novo sequencing by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cib.csic.es [cib.csic.es]
Safety Operating Guide
Navigating the Disposal of 2-(4-Hydroxyphenyl)-L-glycine-d2: A Guide for Laboratory Professionals
For immediate reference, the proper disposal of 2-(4-Hydroxyphenyl)-L-glycine-d2, a deuterated derivative of a non-natural amino acid, mandates adherence to regulated chemical waste management protocols. This compound, while not classified as acutely toxic, requires careful handling due to its potential for irritation and the general principle of minimizing environmental release of synthetic molecules.
Researchers and laboratory personnel must consult their institution's specific waste disposal guidelines. As a general rule, this compound should be disposed of through an approved chemical waste contractor. It should not be discarded down the drain or in regular trash.
Key Disposal Considerations:
-
Waste Identification: Clearly label the waste container with the full chemical name: "this compound".
-
Containerization: Use a sealed, leak-proof container appropriate for solid chemical waste.
-
Segregation: Store the waste container separately from incompatible materials.
-
Personal Protective Equipment (PPE): When handling the compound for disposal, wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection should be used.[1][2][3]
Spill & Exposure Procedures:
In the event of a spill, the primary objective is to prevent the generation of dust.
-
Spill Management: Moisten the spilled solid with a suitable solvent (such as water) to prevent it from becoming airborne. Carefully sweep the material into a designated chemical waste container. Ensure the area is well-ventilated.
-
Personal Exposure:
Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of this compound.
Quantitative Data Summary:
Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits or detailed environmental impact. The general consensus from safety data sheets for similar compounds is to prevent release into the environment and to handle it as a standard chemical waste.
| Parameter | Value | Source |
| Known Environmental Hazards | No substances known to be hazardous to the environment. | [3] |
| Water Solubility | The product is water soluble and may spread in water systems. | [3] |
| Persistence and Degradability | No data available. | [1] |
| Bioaccumulative Potential | No data available. | [1] |
It is imperative for all laboratory personnel to remain informed about and compliant with their local and institutional regulations for chemical waste management to ensure both personal and environmental safety.
References
Essential Safety and Operational Guide for Handling 2-(4-Hydroxyphenyl)-L-glycine-d2
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Hydroxyphenyl)-L-glycine-d2. The following protocols for personal protective equipment (PPE), operational workflow, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] | Protects against potential splashes and airborne particles causing serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[4] A standard laboratory coat must be worn.[5] | Prevents skin irritation from direct contact.[2][3] Nitrile gloves offer good resistance to a variety of chemicals.[4][6] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[2][7] For situations with significant dust generation, a P95 (US) or P1 (EU EN 143) particle respirator may be used. | The compound is a powder solid, and while not highly volatile, dust can cause respiratory irritation.[2][3] Engineering controls like fume hoods are the primary method to control exposure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the chemical away from incompatible materials such as strong oxidizing agents and bases.[7]
-
-
Donning PPE :
-
Handling the Compound :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
-
Clean the work area to prevent contamination.
-
-
Doffing PPE :
-
Remove gloves first, using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat, followed by eye protection.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This material should be handled as chemical waste.
-
Containment : Collect waste solid and any contaminated disposables (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
Disposal : Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[2]
Experimental Workflow
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 5. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 6. hsa.ie [hsa.ie]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
